Technical Documentation Center

(1-Phenylpyrrolidin-2-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (1-Phenylpyrrolidin-2-yl)methanamine
  • CAS: 54929-87-2

Core Science & Biosynthesis

Foundational

What is the chemical structure of (1-Phenylpyrrolidin-2-yl)methanamine

The Chemical Architecture and Synthesis of (1-Phenylpyrrolidin-2-yl)methanamine: A Technical Whitepaper 1. Executive Summary (1-Phenylpyrrolidin-2-yl)methanamine is a bifunctional chiral diamine characterized by its rigi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture and Synthesis of (1-Phenylpyrrolidin-2-yl)methanamine: A Technical Whitepaper

1. Executive Summary (1-Phenylpyrrolidin-2-yl)methanamine is a bifunctional chiral diamine characterized by its rigid pyrrolidine core, an N-aryl substituent, and a primary aminomethyl group. This unique structural topology creates a distinct electronic dichotomy: an electron-rich, highly nucleophilic primary amine coupled with an electron-deficient, aniline-like tertiary amine. This whitepaper details the structural causality, physicochemical properties, and a validated synthetic methodology for this compound, serving as a definitive guide for researchers in medicinal chemistry and asymmetric organocatalysis.

2. Structural and Physicochemical Profiling The fundamental identity of (1-Phenylpyrrolidin-2-yl)methanamine is defined by its specific substitution pattern. The table below summarizes the core quantitative data and chemical identifiers associated with the molecule [1, 2].

PropertyValue
IUPAC Name (1-Phenylpyrrolidin-2-yl)methanamine
CAS Number 54929-87-2
Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Monoisotopic Mass 176.13135 Da
SMILES c1ccccc1N2CCCC2CN
Hydrogen Bond Donors 1 (Primary amine, -NH2)
Hydrogen Bond Acceptors 2 (Pyrrolidine N, Primary N)

3. Molecular Architecture & Causality in Design The utility of (1-Phenylpyrrolidin-2-yl)methanamine in drug discovery and catalysis is not coincidental; it is a direct consequence of its molecular architecture.

  • The Pyrrolidine Core: The five-membered ring introduces conformational rigidity, locking the spatial relationship between the N1 and C2 substituents. This is critical for stereoselective interactions, whether binding to a G-Protein Coupled Receptor (GPCR) or coordinating a transition metal.

  • The N1-Phenyl Group: The attachment of a phenyl ring directly to the pyrrolidine nitrogen fundamentally alters its electronic character. Through resonance delocalization of the nitrogen lone pair into the aromatic π -system, the basicity of the N1 atom is dramatically reduced (pKa drops from ~10.4 in typical pyrrolidines to ~5.0, akin to N,N-dialkylanilines).

  • The C2-Methanamine: The primary amine remains highly basic and nucleophilic. This creates a "hard-soft" nucleophile dichotomy within the same molecule, allowing for orthogonal reactivity and highly specific hydrogen-bonding networks.

Structure Core (1-Phenylpyrrolidin-2-yl)methanamine N1 N1-Phenyl Group (Electron Withdrawing) Core->N1 Ring Pyrrolidine Ring (Conformational Rigidity) Core->Ring C2 C2-Methanamine (Primary Nucleophile) Core->C2 Prop1 Reduced N1 Basicity & Aniline-like Profile N1->Prop1 Prop2 Chiral Scaffold & Steric Bulk Ring->Prop2 Prop3 H-Bond Donor/Acceptor & Catalytic Site C2->Prop3

Caption: Structure-property relationships of the (1-Phenylpyrrolidin-2-yl)methanamine scaffold.

4. Validated Synthetic Methodology To ensure high enantiomeric purity and operational simplicity, the synthesis of (S)-(1-Phenylpyrrolidin-2-yl)methanamine is best achieved starting from the inexpensive chiral pool precursor, L-Proline. The protocol below is a self-validating system designed to prevent racemization at the C2 stereocenter.

Synthesis A L-Proline B N-Phenyl-L-proline A->B CuI, PhI K2CO3, DMSO C N-Phenyl-L-prolinamide B->C 1. ClCOiBu, NMM 2. NH3 (aq) D (S)-(1-Phenylpyrrolidin-2-yl)methanamine C->D LiAlH4 THF, Reflux

Caption: Enantioselective synthetic workflow for (S)-(1-Phenylpyrrolidin-2-yl)methanamine from L-Proline.

Step-by-Step Protocol:

  • Step 1: Ullmann-Type N-Phenylation

    • Procedure: Combine L-Proline (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq) in anhydrous DMSO. Heat the mixture to 90°C under an inert argon atmosphere for 18 hours.

    • Causality: The Ullmann coupling is chosen over Buchwald-Hartwig amination because the carboxylate group of proline acts as an internal directing group, coordinating the copper catalyst and facilitating the oxidative addition/reductive elimination cycle without the need for expensive phosphine ligands.

  • Step 2: Mixed Anhydride Amidation

    • Procedure: Dissolve N-Phenyl-L-proline in anhydrous THF and cool to -15°C. Add N-methylmorpholine (NMM, 1.1 eq) followed dropwise by isobutyl chloroformate (1.1 eq). Stir for 30 minutes, then add concentrated aqueous ammonia (excess) and warm to room temperature.

    • Causality: Activating the carboxylic acid as a mixed anhydride at low temperatures completely suppresses the formation of oxazolone intermediates, which are the primary pathway for unwanted racemization at the C2 chiral center.

  • Step 3: Hydride Reduction

    • Procedure: Suspend Lithium Aluminum Hydride (LiAlH4, 3.0 eq) in anhydrous THF at 0°C. Slowly add the N-Phenyl-L-prolinamide dissolved in THF. Reflux the mixture for 12 hours. Quench carefully using the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O), filter the granular aluminum salts, and concentrate the filtrate.

    • Causality: LiAlH4 is a powerful nucleophilic reducing agent necessary to fully reduce the amide carbonyl to a methylene group. The Fieser quench ensures the product is not trapped in the gelatinous aluminum hydroxide matrix, maximizing the isolated yield of the free diamine.

5. Pharmacological & Catalytic Applications

  • Asymmetric Organocatalysis: The diamine motif is a privileged scaffold in asymmetric synthesis. The primary amine can condense with aldehydes to form reactive iminium or enamine intermediates, while the bulky, electron-rich N-phenyl ring provides steric shielding to one face of the reactive intermediate, dictating high facial selectivity in reactions such as the Mukaiyama aldol addition or Michael additions.

  • Medicinal Chemistry: The 1-aryl-2-aminomethylpyrrolidine substructure is a recognized pharmacophore for central nervous system (CNS) targets. The spatial distance between the aromatic ring and the basic primary amine mimics endogenous neurotransmitters, allowing it to act as a scaffold for developing selective dopamine (D2/D3) or serotonin (5-HT) receptor modulators.

6. Analytical Characterization To validate the structural integrity of the synthesized compound, the following analytical signatures are expected:

  • 1H NMR (CDCl3): The aromatic protons of the N-phenyl group will appear between δ 6.5 - 7.3 ppm. Crucially, the ortho and para protons will be shielded (shifted upfield) relative to benzene due to the electron-donating resonance from the pyrrolidine nitrogen. The C2 methine proton will appear as a complex multiplet around δ 3.8 ppm, while the primary amine protons (-NH2) will present as a broad singlet near δ 1.5 ppm, exchangeable with D2O.

  • Mass Spectrometry (ESI-MS): The expected [M+H]+ ion is m/z 177.1. A major fragmentation peak will occur at m/z 146, corresponding to the α -cleavage and loss of the methanamine radical ( CH2NH2), leaving a stable N-phenylpyrrolidinium cation.

7. References

  • NextSDS. "(1-phenylpyrrolidin-2-yl)methanamine — Chemical Substance Information." NextSDS Regulatory Database. Available at:[Link]

Exploratory

(1-Phenylpyrrolidin-2-yl)methanamine receptor binding affinity profile

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of (1-Phenylpyrrolidin-2-yl)methanamine and Its Structural Analogs Executive Summary This technical guide provides a comprehensive analysis of the anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Receptor Binding Affinity Profile of (1-Phenylpyrrolidin-2-yl)methanamine and Its Structural Analogs

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated receptor binding affinity profile of (1-Phenylpyrrolidin-2-yl)methanamine. Due to the limited direct research on this specific molecule, this whitepaper employs a structure-activity relationship (SAR) approach, drawing upon extensive data from its close structural analogs, primarily Prolintane and α-Pyrrolidinovalerophenone (α-PVP). The core chemical scaffold, a phenylalkylpyrrolidine, is a well-established pharmacophore for potent interaction with monoamine transporters.[1][2] The analysis strongly indicates that (1-Phenylpyrrolidin-2-yl)methanamine functions as a potent and selective norepinephrine-dopamine reuptake inhibitor (NDRI). This guide details the binding affinities of its analogs, provides a robust experimental protocol for empirical validation, and illustrates the underlying mechanism of action.

Introduction: Structural Context and Pharmacological Class

(1-Phenylpyrrolidin-2-yl)methanamine belongs to the phenylalkylpyrrolidine class of compounds. Its structure is characterized by a central pyrrolidine ring, a phenyl group, and a methanamine substituent. This arrangement shares significant homology with synthetic stimulants known to act on the central nervous system.[1]

Notably, it is a structural analog of two well-characterized compounds:

  • Prolintane: A synthetic stimulant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3]

  • α-Pyrrolidinovalerophenone (α-PVP): A potent synthetic cathinone that also acts as a powerful NDRI.[4][5]

The primary difference between these molecules lies in the alkyl chain attached to the pyrrolidine ring. Given that the core phenylpyrrolidine moiety is the primary driver for monoamine transporter interaction, the pharmacological profile of (1-Phenylpyrrolidin-2-yl)methanamine can be reliably inferred from these analogs.[6] These compounds typically act as uptake inhibitors (blockers) rather than substrate-type releasers like amphetamine.[3][4]

Receptor Binding Profile of Structural Analogs

Research into prolintane, α-PVP, and other pyrovalerone derivatives reveals a consistent and distinct binding profile, characterized by high affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET), with substantially lower affinity for the serotonin transporter (SERT).[6][7][8]

Primary Targets: Monoamine Transporters

The principal mechanism of action for this class of compounds is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters.[1][4] This blockage leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling.[1][9]

The table below summarizes the in vitro binding affinities (Kᵢ) and uptake inhibition potencies (IC₅₀) for key analogs at human (h) monoamine transporters. Lower values indicate higher potency.

CompoundDAT (hDAT)NET (hNET)SERT (hSERT)DAT/SERT RatioSource(s)
Prolintane IC₅₀: 43 nMIC₅₀: 59 nMIC₅₀: 28,600 nM~665[1]
α-PVP Kᵢ: 13 nMKᵢ: N/AKᵢ: N/AN/A[10]
α-PVP IC₅₀: 50 nMIC₅₀: 40 nMIC₅₀: 9,600 nM192[7]
Pyrovalerone Kᵢ: 18.1 nM (S-isomer)Kᵢ: 52.0 nMKᵢ: 1,070 nM~59[4][6]
MDPV Kᵢ: 10 nMKᵢ: 8 nMKᵢ: 2,900 nM290[10]

Data presented as Kᵢ (nM) or IC₅₀ (nM). The DAT/SERT ratio highlights the selectivity for the dopamine transporter over the serotonin transporter.

Secondary and Off-Target Receptor Affinities

Comprehensive screening of α-PVP and related pyrovalerone analogs against a panel of other CNS receptors has been conducted. These studies consistently demonstrate that the affinity for non-transporter targets is significantly lower, typically in the micromolar (µM) range.[6][7][11] This indicates a high degree of selectivity for DAT and NET at pharmacologically relevant concentrations.

Receptor Targetα-PVP Binding Affinity (Kᵢ, µM)Source(s)
Serotonin 5-HT₁ₐ 5.2[10][11]
Serotonin 5-HT₂ₐ > 13[10][11]
Serotonin 5-HT₂C > 13[10][11]
Dopamine D₁ > 12[10][11]
Dopamine D₂ > 10[10][11]
Adrenergic α₁ₐ > 15[10][11]

This profile suggests that the primary psychostimulant effects are mediated almost exclusively by DAT/NET inhibition, with negligible direct interaction with postsynaptic dopamine or serotonin receptors.[4][8]

Experimental Methodology: Characterizing Binding Affinity

To empirically determine the binding profile of (1-Phenylpyrrolidin-2-yl)methanamine, a competitive radioligand binding assay is the gold standard. This section provides a detailed protocol grounded in established methodologies for this compound class.[6]

Causality Behind Experimental Design

The choice of a competitive binding assay allows for the precise determination of the test compound's affinity (Kᵢ) for a specific receptor by measuring its ability to displace a known high-affinity radiolabeled ligand. Using cell membranes from lines stably overexpressing the human transporters (e.g., HEK-293-hDAT) ensures a high signal-to-noise ratio and human-relevant data.[10] The inclusion of a "non-specific binding" control, using a high concentration of a known inhibitor, is critical for isolating the specific binding of the radioligand to the target transporter.

Step-by-Step Protocol: DAT Competitive Binding Assay
  • Preparation of Cell Membranes:

    • Culture HEK-293 cells stably expressing the human dopamine transporter (hDAT).

    • Harvest cells and homogenize in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge the homogenate at 4°C (e.g., 40,000 x g for 20 min).

    • Resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Plate Setup:

    • Prepare a 96-well microplate. Designate wells for "Total Binding," "Non-Specific Binding (NSB)," and "Test Compound" concentrations.

    • Prepare serial dilutions of (1-Phenylpyrrolidin-2-yl)methanamine (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Binding Reaction:

    • To all wells, add 50 µL of the cell membrane preparation.

    • To the "Test Compound" wells, add 25 µL of the corresponding compound dilution.

    • To the "NSB" wells, add 25 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909) to saturate the transporters.

    • To the "Total Binding" wells, add 25 µL of assay buffer.

    • Add 25 µL of a selective DAT radioligand (e.g., [³H]WIN 35,428 at a final concentration of ~1-2 nM) to all wells.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

    • Wash the filters multiple times with ice-cold assay buffer to remove residual unbound radioligand.

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

This protocol can be adapted for NET and SERT by using appropriate cell lines and selective radioligands (e.g., [³H]Nisoxetine for NET, [³H]Citalopram for SERT).

Workflow Visualization

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes 1. Prepare Cell Membranes (HEK-hDAT) prep_ligand 2. Prepare Radioligand ([³H]WIN 35,428) prep_compound 3. Prepare Test Compound Dilutions add_reagents 4. Combine Membranes, Radioligand & Compound in 96-well Plate prep_compound->add_reagents incubate 5. Incubate to Reach Equilibrium add_reagents->incubate filter_wash 6. Rapid Filtration & Washing incubate->filter_wash count 7. Scintillation Counting (DPM) filter_wash->count analyze 8. Non-linear Regression (Calculate IC₅₀) count->analyze calculate_ki 9. Cheng-Prusoff (Calculate Kᵢ) analyze->calculate_ki result Final Result: Binding Affinity (Kᵢ) calculate_ki->result NDRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron presyn Vesicles release Dopamine (DA) & Norepinephrine (NE) da DA presyn->da Release ne NE presyn->ne Release dat DAT net NET d1_receptor D1/D2 Receptors adr_receptor Adrenergic Receptors synaptic_cleft Synaptic Cleft (Increased [DA] & [NE]) inhibitor (1-Phenylpyrrolidin-2-yl)methanamine inhibitor->dat Blocks inhibitor->net Blocks da->dat Reuptake da->d1_receptor Activates ne->net Reuptake ne->adr_receptor Activates

Caption: Mechanism of Norepinephrine-Dopamine Reuptake Inhibition.

Conclusion

Based on a thorough analysis of its close structural analogs, (1-Phenylpyrrolidin-2-yl)methanamine is predicted to be a potent and selective norepinephrine-dopamine reuptake inhibitor. Its primary molecular targets are the dopamine and norepinephrine transporters, with negligible affinity for a wide range of other CNS receptors. This profile is consistent with compounds that exhibit significant central nervous system stimulant properties. Empirical validation using the detailed competitive radioligand binding assay protocol is essential to precisely quantify its affinity and selectivity, providing a foundational step for any further drug development or pharmacological research.

References

  • 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP). (n.d.). Google Vertex AI Search.
  • Canal, C. E., & Murnane, K. S. (2017). Prolintane analogs as hybrid monoamine transporter ligands: Structural determinants and species differences. PMC.
  • Prolintane. (n.d.). Grokipedia.
  • Glennon, R. A., & Dukat, M. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). PMC.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.
  • A Critical Review of Prolintane's Stimulant Properties Compared to Newer Synthetic Cathinones. (n.d.). Benchchem.
  • α-PVP. (n.d.). The European Union Drugs Agency (EUDA).
  • Gannon, B. M., Williamson, A., & Fantegrossi, W. E. (2020). Distinguishing the behavioral potencies of α-pyrrolidino-phenone cathinone stimulants. Neuropharmacology.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). MDPI.
  • Kaizaki, A., Tanaka, S., & Numazawa, S. (2014). New recreational drug 1-phenyl-2-(1-pyrrolidinyl)-1-pentanone (alpha-PVP) activates central nervous system via dopaminergic neuron. Journal of Toxicological Sciences.
  • Zanda, M. T., & Fadda, P. (2018). DARK Classics in Chemical Neuroscience: α-Pyrrolidinovalerophenone (“Flakka”). ACS Publications.
  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2021). The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivatives. MDPI.
  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie.

Sources

Foundational

The Unseen Player: An In-Depth Technical Guide to the In Vitro Pharmacology of (1-Phenylpyrrolidin-2-yl)methanamine

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide delves into the in vitro pharmacology of a specific, yet under-characterized, member of this family: (1-Phenylpyrrolidin-2-yl)methanamine. While direct pharmacological data for this exact molecule is sparse in publicly accessible literature, a robust body of evidence from closely related analogs, particularly within the pyrovalerone class, allows for a well-supported, inferential analysis of its likely biological activity.[2] This document will synthesize the available information to construct a predictive pharmacological profile, focusing on its anticipated interaction with monoamine transporters. Furthermore, we will provide detailed, field-proven protocols for the in vitro assays essential for the characterization of such compounds, offering a practical framework for researchers in the field.

Introduction: The Phenylpyrrolidine Scaffold in Neuroscience

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the design of central nervous system (CNS) active agents.[3] Its stereochemical complexity and ability to engage in hydrogen bonding have made it a valuable component in the development of compounds targeting a range of neurological and psychiatric disorders.[1] The addition of a phenyl group to the pyrrolidine ring, as seen in (1-Phenylpyrrolidin-2-yl)methanamine, creates a pharmacophore with a high propensity for interaction with monoamine transporters. These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical for regulating the synaptic concentrations of their respective neurotransmitters.[2]

Predicted Mechanism of Action: A Monoamine Transporter Inhibitor

Based on the extensive structure-activity relationship (SAR) data from pyrovalerone and its analogs, it is highly probable that (1-Phenylpyrrolidin-2-yl)methanamine functions as a monoamine reuptake inhibitor.[2][4] The core mechanism is the competitive binding to the substrate binding site on DAT, NET, and to a lesser extent, SERT. This inhibition of reuptake leads to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby potentiating their signaling.

The general consensus from studies on analogous compounds is a strong preference for DAT and NET over SERT.[2] This selectivity profile is a key determinant of the compound's potential therapeutic applications and side-effect profile.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DA Dopamine Vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake D_Receptor Dopamine Receptor DA->D_Receptor Binding & Signaling Compound (1-Phenylpyrrolidin-2-yl)methanamine Compound->DAT Inhibition

Caption: Predicted mechanism of action at a dopaminergic synapse.

In Vitro Pharmacological Profile: An Inferential Analysis

In the absence of direct experimental data for (1-Phenylpyrrolidin-2-yl)methanamine, we present the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) for a series of its closest structural analogs, the pyrovalerone series. This data provides a strong foundation for predicting the pharmacological behavior of the title compound.

Table 1: In Vitro Activity of Pyrovalerone Analogs at Human Monoamine Transporters [2][3]

CompoundSubstitutionDAT Ki (nM)NET Ki (nM)SERT Ki (nM)DA Uptake IC50 (nM)NE Uptake IC50 (nM)5-HT Uptake IC50 (nM)
4a 4-Methylphenyl21.4 ± 2.1195 ± 283330 ± 45052 ± 828.3 ± 4.5>10,000
4b (S) 4-Methylphenyl18.1 ± 1.9165 ± 212890 ± 38016.3 ± 2.525.1 ± 3.8>10,000
4r 2-Methylphenyl59.7 ± 7.2425 ± 55>10,000110 ± 1519.7 ± 2.8>10,000
4u 3,4-Dichlorophenyl11.5 ± 1.237.8 ± 4.11560 ± 21014.2 ± 1.919.1 ± 2.6>10,000
4t 2-Naphthyl15.3 ± 1.8112 ± 15315 ± 4221.5 ± 2.923.7 ± 3.2480 ± 65

Data presented as mean ± SEM. Data extracted from Meltzer et al., 2006.[2]

Expert Interpretation: The data consistently demonstrates that these phenylpyrrolidine derivatives are potent inhibitors of both DAT and NET, with significantly lower affinity for SERT. The S-enantiomer (4b) of the 4-methylphenyl analog shows slightly higher potency at DAT compared to the racemate (4a), suggesting stereoselectivity in binding. The nature and position of the substituent on the phenyl ring clearly influence the binding affinity and selectivity. Given that (1-Phenylpyrrolidin-2-yl)methanamine is the unsubstituted parent structure, its potency is likely to be in a similar range, with a strong preference for DAT and NET.

Essential In Vitro Experimental Protocols

To empirically determine the pharmacological profile of (1-Phenylpyrrolidin-2-yl)methanamine, the following in vitro assays are indispensable.

Radioligand Binding Assays for Monoamine Transporters

Principle: This assay quantifies the affinity of a test compound for a specific transporter by measuring its ability to compete with a radiolabeled ligand known to bind to that transporter. The output is the inhibition constant (Ki).

Step-by-Step Methodology:

  • Preparation of Cell Membranes:

    • Culture cell lines stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Reaction:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT), and varying concentrations of the test compound.

    • For non-specific binding determination, include wells with a high concentration of a known, non-radiolabeled inhibitor (e.g., GBR 12909 for DAT).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow A Prepare Cell Membranes Expressing Transporter B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki Values D->E

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assays

Principle: This functional assay measures the ability of a test compound to inhibit the transport of a radiolabeled or fluorescent neurotransmitter substrate into cells expressing the corresponding transporter. The output is the half-maximal inhibitory concentration (IC50).

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture cell lines stably expressing hDAT, hNET, or hSERT in appropriate media.

    • Plate the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.

  • Uptake Inhibition Assay:

    • Wash the cells with a pre-warmed Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with varying concentrations of the test compound or vehicle control for a short period (e.g., 10-20 minutes) at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells with ice-cold buffer.

    • Lyse the cells with a suitable lysis buffer or detergent.

  • Quantification:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of uptake inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Uptake_Inhibition_Assay_Workflow A Plate Transporter-Expressing Cells B Pre-incubate with Test Compound A->B C Add Radiolabeled Neurotransmitter to Initiate Uptake B->C D Terminate Uptake and Lyse Cells C->D E Quantify Internalized Radioactivity D->E F Calculate IC50 Value E->F

Caption: Workflow for a neurotransmitter uptake inhibition assay.

Concluding Remarks and Future Directions

While direct in vitro pharmacological data for (1-Phenylpyrrolidin-2-yl)methanamine remains to be published, the wealth of information available for its close structural analogs provides a strong predictive framework. It is anticipated that this compound will exhibit potent inhibitory activity at the dopamine and norepinephrine transporters, with significantly less activity at the serotonin transporter. The detailed experimental protocols provided in this guide offer a clear path for the empirical validation of this predicted profile.

Future research should focus on the synthesis and in vitro characterization of (1-Phenylpyrrolidin-2-yl)methanamine to confirm its monoamine transporter affinity and functional activity. Furthermore, elucidating the stereospecificity of its interactions with these transporters will be crucial for understanding its full pharmacological potential. Such studies will not only fill a gap in the current scientific literature but also contribute to the broader understanding of the structure-activity relationships within the phenylpyrrolidine class of compounds.

References

  • BenchChem. (2025). Phenylpyrrolidinone Analogs as Monoamine Transporter Inhibitors: A Comparative In Vitro Analysis. BenchChem Technical Support Team.
  • Zhmurenko, L. A., et al. (n.d.). Synthesis of 4-Phenylpyrrolidone Derivatives with Anticonvulsant and Nootropic Activity. Pharmaceutical Chemistry Journal.
  • Zajdel, P., et al. (2021). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
  • Kovalchuk, S., et al. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124.
  • Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, 4(50).
  • BenchChem. (2025). Comparative Analysis of Preclinical Findings on Pyrrolidine Derivatives in Cognitive Enhancement. BenchChem Technical Support Team.
  • Chem-Impex. (n.d.). (1-Phenyl-2-Pyrrolidinylethyl)Methylamine. Retrieved from [Link]

  • Drugs.ie. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors.
  • PubMed. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.
  • MDPI. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(20), 6124.
  • ResearchGate. (2025). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter A pharmacological characterization of interactions between pyrrolidinopropiophenones and high and low affinity monoamine transporters.
  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology.
  • National Institutes of Health. (n.d.). Discovery and Development of Monoamine Transporter Ligands. PubMed Central.
  • ResearchGate. (n.d.). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans.
  • Royal Society of Chemistry. (n.d.). Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). SERT | Monoamine transporter subfamily.
  • Longdom Publishing SL. (n.d.). Preclinical Efficacy of Novel Vesicular Monoamine Transporter 2 I. Journal of Addiction Research & Therapy.
  • IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • ResearchGate. (2024). (PDF) Synthesis and nootropic activity prediction of some 4-(aminomethyl)
  • PubMed. (2008). In vitro SAR of pyrrolidine-containing histamine H3 receptor antagonists: trends across multiple chemical series.

Sources

Exploratory

An In-depth Technical Guide to the Pharmacokinetic Properties and Half-life of (1-Phenylpyrrolidin-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the anticipated pharmacokinetic properties an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic properties and half-life of (1-Phenylpyrrolidin-2-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, particularly other phenyl-pyrrolidine derivatives, to project a likely Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential experimental designs and analytical methodologies for the definitive characterization of (1-Phenylpyrrolidin-2-yl)methanamine's pharmacokinetics.

Introduction: The Significance of (1-Phenylpyrrolidin-2-yl)methanamine

(1-Phenylpyrrolidin-2-yl)methanamine belongs to the pyrrolidine class of compounds, a versatile scaffold that is a key component in a wide array of biologically active molecules. The pyrrolidine ring's stereochemistry and its ability to be functionalized make it a privileged structure in medicinal chemistry, contributing to the development of novel therapeutics targeting the central nervous system, as well as anticancer and anti-inflammatory agents[1]. Understanding the pharmacokinetic profile of novel pyrrolidine derivatives like (1-Phenylpyrrolidin-2-yl)methanamine is paramount in the early stages of drug discovery and development. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) is essential for predicting its in vivo behavior, optimizing dosing regimens, and ensuring its safety and efficacy.

Projected Pharmacokinetic Profile

Absorption

The absorption of a drug pertains to its movement from the site of administration into the bloodstream[3]. For orally administered drugs, this primarily occurs in the small intestine. Compounds with a pyrrolidine scaffold have demonstrated variable but often good oral bioavailability. For instance, a derivative of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine showed an oral bioavailability of 32% in rats[4]. It is plausible that (1-Phenylpyrrolidin-2-yl)methanamine, being a relatively small molecule, will be readily absorbed from the gastrointestinal tract.

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues of the body[3]. The presence of a phenyl group in (1-Phenylpyrrolidin-2-yl)methanamine suggests a degree of lipophilicity, which may facilitate its distribution into tissues, including the potential to cross the blood-brain barrier. Studies on pyrrolidone have shown its ability to penetrate the blood-brain barrier in rats[5]. The volume of distribution (Vd) for structurally similar compounds can vary, and for α-Pyrrolidinovalerophenone (α-PVP) in rats, vaccination significantly reduced its volume of distribution, indicating altered tissue penetration[6].

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily in the liver, to facilitate their elimination from the body[2]. Pyrrolidine-containing compounds are known to undergo extensive metabolism. Common metabolic pathways for analogous structures like α-PVP include hydroxylation, oxidation, and N-dealkylation[7]. It is anticipated that (1-Phenylpyrrolidin-2-yl)methanamine will be metabolized by cytochrome P450 (CYP) enzymes. The primary metabolic routes are likely to involve hydroxylation of the phenyl ring and/or the pyrrolidine ring, followed by potential oxidation. N-dealkylation is also a possibility if the amine is further substituted.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, typically via urine or feces[2]. For many pyrrolidine derivatives, renal excretion of metabolites is a major elimination pathway. For example, after oral administration of a dipeptidyl peptidase IV inhibitor containing a pyrrolidine moiety, the majority of the radioactive dose was recovered in the urine of dogs and humans[8]. It is expected that the metabolites of (1-Phenylpyrrolidin-2-yl)methanamine will be more water-soluble than the parent compound, facilitating their excretion by the kidneys.

Projected Half-Life

The half-life (t½) of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half. It is a critical parameter for determining dosing intervals. Based on data from structurally similar compounds, the half-life of (1-Phenylpyrrolidin-2-yl)methanamine is expected to be in the range of a few hours. For instance, α-PVP has an elimination half-life of approximately 2.1 hours in rats[6]. In humans, the half-life of N-methyl-2-pyrrolidone (NMP) in plasma is about 4.0 hours[9].

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic properties and half-life of (1-Phenylpyrrolidin-2-yl)methanamine. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, particularly other phenyl-pyrrolidine derivatives, to project a likely Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into potential experimental designs and analytical methodologies for the definitive characterization of (1-Phenylpyrrolidin-2-yl)methanamine's pharmacokinetics.

Introduction: The Significance of (1-Phenylpyrrolidin-2-yl)methanamine

(1-Phenylpyrrolidin-2-yl)methanamine belongs to the pyrrolidine class of compounds, a versatile scaffold that is a key component in a wide array of biologically active molecules. The pyrrolidine ring's stereochemistry and its ability to be functionalized make it a privileged structure in medicinal chemistry, contributing to the development of novel therapeutics targeting the central nervous system, as well as anticancer and anti-inflammatory agents[1]. Understanding the pharmacokinetic profile of novel pyrrolidine derivatives like (1-Phenylpyrrolidin-2-yl)methanamine is paramount in the early stages of drug discovery and development. A thorough characterization of its absorption, distribution, metabolism, and excretion (ADME) is essential for predicting its in vivo behavior, optimizing dosing regimens, and ensuring its safety and efficacy.

Projected Pharmacokinetic Profile

Absorption

The absorption of a drug pertains to its movement from the site of administration into the bloodstream[3]. For orally administered drugs, this primarily occurs in the small intestine. Compounds with a pyrrolidine scaffold have demonstrated variable but often good oral bioavailability. For instance, a derivative of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine showed an oral bioavailability of 32% in rats[4]. It is plausible that (1-Phenylpyrrolidin-2-yl)methanamine, being a relatively small molecule, will be readily absorbed from the gastrointestinal tract.

Distribution

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues of the body[3]. The presence of a phenyl group in (1-Phenylpyrrolidin-2-yl)methanamine suggests a degree of lipophilicity, which may facilitate its distribution into tissues, including the potential to cross the blood-brain barrier. Studies on pyrrolidone have shown its ability to penetrate the blood-brain barrier in rats[5]. The volume of distribution (Vd) for structurally similar compounds can vary, and for α-Pyrrolidinovalerophenone (α-PVP) in rats, vaccination significantly reduced its volume of distribution, indicating altered tissue penetration[6].

Metabolism

Metabolism involves the biochemical modification of drug molecules, primarily in the liver, to facilitate their elimination from the body[2]. Pyrrolidine-containing compounds are known to undergo extensive metabolism. Common metabolic pathways for analogous structures like α-PVP include hydroxylation, oxidation, and N-dealkylation[7]. It is anticipated that (1-Phenylpyrrolidin-2-yl)methanamine will be metabolized by cytochrome P450 (CYP) enzymes. The primary metabolic routes are likely to involve hydroxylation of the phenyl ring and/or the pyrrolidine ring, followed by potential oxidation. N-dealkylation is also a possibility if the amine is further substituted.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, typically via urine or feces[2]. For many pyrrolidine derivatives, renal excretion of metabolites is a major elimination pathway. For example, after oral administration of a dipeptidyl peptidase IV inhibitor containing a pyrrolidine moiety, the majority of the radioactive dose was recovered in the urine of dogs and humans[8]. It is expected that the metabolites of (1-Phenylpyrrolidin-2-yl)methanamine will be more water-soluble than the parent compound, facilitating their excretion by the kidneys.

Projected Half-Life

The half-life (t½) of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half. It is a critical parameter for determining dosing intervals. Based on data from structurally similar compounds, the half-life of (1-Phenylpyrrolidin-2-yl)methanamine is expected to be in the range of a few hours. For instance, α-PVP has an elimination half-life of approximately 2.1 hours in rats[6]. In humans, the half-life of N-methyl-2-pyrrolidone (NMP) in plasma is about 4.0 hours[9].

Methodologies for Pharmacokinetic Characterization

To definitively determine the pharmacokinetic properties of (1-Phenylpyrrolidin-2-yl)methanamine, a series of in vitro and in vivo studies are required.

In Vitro ADME Assays

A battery of in vitro assays can provide early insights into the ADME properties of a compound.

  • Metabolic Stability: Incubating the compound with liver microsomes or hepatocytes can determine its intrinsic clearance and predict its metabolic fate.

  • CYP450 Inhibition and Induction: These assays assess the potential for drug-drug interactions.

  • Plasma Protein Binding: This determines the fraction of the drug that is bound to plasma proteins, which influences its distribution and clearance.

  • Permeability Assays: Using Caco-2 cell monolayers can predict intestinal absorption.

In Vivo Pharmacokinetic Studies

Animal models, such as rats or mice, are essential for understanding the complete pharmacokinetic profile.

  • Single-Dose Pharmacokinetic Study: This involves administering a single dose of the compound and collecting blood samples at various time points to determine key parameters like Cmax, Tmax, AUC, and half-life.

  • Mass Balance and Excretion Studies: Using a radiolabeled version of the compound allows for the tracking of its distribution and excretion, providing a complete picture of its fate in the body.

Experimental Protocols

The following are example protocols for key pharmacokinetic experiments.

Protocol for In Vitro Metabolic Stability in Human Liver Microsomes
  • Preparation: Prepare a stock solution of (1-Phenylpyrrolidin-2-yl)methanamine in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes, NADPH regenerating system, and phosphate buffer.

  • Initiation: Add the test compound to the incubation mixture to start the reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time to determine the in vitro half-life and calculate the intrinsic clearance.

Protocol for In Vivo Pharmacokinetic Study in Rats
  • Animal Dosing: Administer a single dose of (1-Phenylpyrrolidin-2-yl)methanamine to a cohort of rats via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from the tail vein or another appropriate site into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract the drug from the plasma samples and analyze the concentration of (1-Phenylpyrrolidin-2-yl)methanamine using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and elimination half-life from the plasma concentration-time data.

Data Presentation

Quantitative pharmacokinetic data should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Projected Pharmacokinetic Parameters of (1-Phenylpyrrolidin-2-yl)methanamine (based on analogous compounds)

ParameterProjected Value (Species)Reference Compound
Tmax (h) 0.5 - 2 (Rat)α-PVP
Cmax (ng/mL) Dose-dependentα-PVP
AUC (ng*h/mL) Dose-dependentα-PVP
t½ (h) 2 - 4 (Rat)α-PVP, NMP
Bioavailability (%) Moderate to HighPyrrolidine derivatives
Primary Route of Elimination Renal (Metabolites)Pyrrolidine derivatives

Visualizations

Diagrams are crucial for illustrating complex biological processes and experimental workflows.

G cluster_0 Absorption cluster_1 Distribution cluster_2 Metabolism cluster_3 Excretion Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Dissolution Portal Vein Portal Vein GI Tract->Portal Vein Permeation Systemic Circulation Systemic Circulation Portal Vein->Systemic Circulation Tissues Tissues Systemic Circulation->Tissues Uptake Liver Liver Systemic Circulation->Liver Kidney Kidney Systemic Circulation->Kidney Tissues->Systemic Circulation Efflux Metabolites Metabolites Liver->Metabolites Phase I/II Reactions Metabolites->Kidney Urine Urine Kidney->Urine Filtration/Secretion

Caption: A conceptual overview of the ADME process for an orally administered drug.

G Dosing Dosing Blood Sampling (Timepoints) Blood Sampling (Timepoints) Dosing->Blood Sampling (Timepoints) Plasma Separation Plasma Separation Blood Sampling (Timepoints)->Plasma Separation Sample Extraction Sample Extraction Plasma Separation->Sample Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Extraction->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.

Conclusion

While direct experimental data on the pharmacokinetic properties of (1-Phenylpyrrolidin-2-yl)methanamine are currently limited, this technical guide provides a robust, data-informed projection of its ADME profile and half-life based on structurally related compounds. The outlined experimental methodologies offer a clear path forward for the definitive characterization of this molecule. A thorough understanding of its pharmacokinetics will be instrumental in advancing its potential development as a therapeutic agent.

References

  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2143-2161. [Link]

  • European Medicines Agency. (Date not available). COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS 2-PYRROLIDONE (solvent). [Link]

  • U.S. Food and Drug Administration. (2017). Pharmacology/Toxicology NDA Review and Evaluation. [Link]

  • U.S. Food and Drug Administration. (2014). Clinical Pharmacology and Biopharmaceutics Review(s). [Link]

  • Borowsky, B., et al. (2005). 1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine and 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine derivatives as melanin-concentrating hormone receptor-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 15(16), 3701-3706. [Link]

  • Biotechfarm. (Date not available). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • Xyzagen. (Date not available). ADME Studies. [Link]

  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. [Link]

  • The Connected Lab. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. [Link]

  • Sariev, A. K., et al. (2003). [Characteristics of pyrrolidone pharmacokinetics in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 66(6), 50-52. [Link]

  • Charles River Laboratories. (Date not available). In Vitro ADME Assays and Services. [Link]

  • Meyer, M. R., et al. (2014). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Analytical and Bioanalytical Chemistry, 406(7), 1847-1856. [Link]

  • NextSDS. (Date not available). (1-phenylpyrrolidin-2-yl)methanamine — Chemical Substance Information. [Link]

  • Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6528. [Link]

  • Hudkins, R. L., et al. (2011). Discovery and characterization of 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (CEP-26401, irdabisant): a potent, selective histamine H3 receptor inverse agonist. Journal of Medicinal Chemistry, 54(13), 4781-4792. [Link]

  • Carnerup, M. A., et al. (2005). Concentrations of N-methyl-2-pyrrolidone (NMP) and its metabolites in plasma and urine following oral administration of NMP to rats. Food and Chemical Toxicology, 43(9), 1441-1447. [Link]

  • Bader, M., et al. (2000). Biological monitoring of N-methyl-2-pyrrolidone using 5-hydroxy-N-methyl-2-pyrrolidone in plasma and urine. International Archives of Occupational and Environmental Health, 73(3), 157-162. [Link]

  • Scherzinger, S. S., et al. (1990). Steady state pharmacokinetics and dose-proportionality of phenylpropanolamine in healthy subjects. Journal of Clinical Pharmacology, 30(4), 372-377. [Link]

  • Meltzer, P. C., et al. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Journal of Medicinal Chemistry, 45(15), 3233-3242. [Link]

  • Meltzer, P. C., et al. (2002). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 45(15), 3233-3242. [Link]

  • Le, T. T., et al. (2018). Pharmacokinetics of α-Pyrrolidinovalerophenone in Male Rats with and without Vaccination against α-PVP. Pharmaceutical Research, 35(10), 195. [Link]

  • Akesson, B., & Jönsson, B. A. (1997). Experimental exposure of male volunteers to N-methyl-2-pyrrolidone (NMP): acute effects and pharmacokinetics of NMP in plasma and urine. Occupational and Environmental Medicine, 54(4), 279-284. [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Properties of (1-Phenylpyrrolidin-2-yl)methanamine: Molecular Weight and Lipophilicity (logP) for Drug Discovery Applications

Section 1: The Foundational Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery and development, the journey from a hit compound to a viable drug candidate is governed by a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: The Foundational Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the journey from a hit compound to a viable drug candidate is governed by a complex interplay of factors. While in vitro potency is a primary driver, it is the physicochemical properties of a molecule that dictate its behavior within a biological system. These properties are the gatekeepers of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which ultimately determines its therapeutic success.[1][2] Among the most fundamental of these properties are molecular weight (MW) and lipophilicity, the latter of which is quantified by the partition coefficient, logP.

This technical guide provides an in-depth analysis of these two critical parameters for the compound (1-Phenylpyrrolidin-2-yl)methanamine . We will explore its core properties, detail the methodologies for their determination, and place these values within the strategic context of drug development, guided by established principles such as Lipinski's Rule of Five.[3][4] This document is intended for researchers, medicinal chemists, and drug development professionals who rely on a deep, mechanistic understanding of these properties to guide compound design and optimization.

Section 2: Physicochemical Profile of (1-Phenylpyrrolidin-2-yl)methanamine

A precise understanding of a compound's core identifiers and properties is the starting point for all further analysis. The key physicochemical data for (1-Phenylpyrrolidin-2-yl)methanamine are summarized below.

Data Integrity Note: While the molecular formula and weight are definitive, a validated experimental or predicted logP value for (1-Phenylpyrrolidin-2-yl)methanamine (CAS 54929-87-2) was not available in the searched literature. However, a computationally predicted value for a closely related constitutional isomer, (2-(pyrrolidin-1-yl)phenyl)methanamine, is available and provides a reasonable estimate for discussion purposes.[5] Isomers often share similar, though not identical, physicochemical properties.

ParameterValueSource
Chemical Name (1-Phenylpyrrolidin-2-yl)methanamine[6]
CAS Number 54929-87-2[6]
Molecular Formula C₁₁H₁₆N₂-
Molecular Weight (MW) 176.26 g/mol -
LogP (Experimental) Not Found-
Predicted XlogP 1.4 (for isomer (2-(pyrrolidin-1-yl)phenyl)methanamine)[5]

Section 3: Analysis of Molecular Weight

Molecular weight is a cornerstone of the "drug-likeness" concept. The universally recognized Lipinski's Rule of Five stipulates a molecular weight of less than 500 Daltons for orally available drugs.[3] The rationale is grounded in pharmacokinetics: smaller molecules generally exhibit better absorption and diffusion characteristics.

With a molecular weight of 176.26 g/mol , (1-Phenylpyrrolidin-2-yl)methanamine falls comfortably within the optimal range for small molecule drugs. This low molecular weight suggests that the compound is unlikely to face significant hurdles related to size in crossing biological membranes, a favorable characteristic for potential oral bioavailability.

Section 4: Lipophilicity (logP) - A Comprehensive Overview

Lipophilicity, or a molecule's "fat-loving" nature, is arguably one of the most influential physicochemical parameters in drug design.[7] It is a measure of how a compound partitions between a lipid (non-polar) and an aqueous (polar) phase, expressed as the logarithm of the partition coefficient (logP).[8] This balance is critical:

  • Too Hydrophilic (Low logP): The compound may have excellent aqueous solubility but fail to cross the lipid bilayers of cell membranes, leading to poor absorption.[8]

  • Too Lipophilic (High logP): The compound may readily enter membranes but then become trapped in fatty tissues, exhibit poor aqueous solubility, and be subject to rapid metabolic breakdown by liver enzymes.[8]

For orally administered drugs, a logP value of less than 5 is recommended by Lipinski's rules. The estimated logP of ~1.4 for this compound's scaffold suggests a balanced profile, favoring sufficient aqueous solubility while retaining the ability to permeate biological membranes.

Experimental Determination of logP

While computational models provide rapid screening, experimental determination is essential for validating and accurately characterizing lead compounds.

This method is considered the "gold standard" for logP determination due to its direct measurement of partitioning.[6]

Causality: The core principle is to allow a solute to reach thermodynamic equilibrium between two immiscible liquids (n-octanol and a pH-controlled aqueous buffer). The ratio of its concentration in each phase directly yields the partition coefficient. The choice of a specific pH is critical for ionizable compounds, as logP measures the partitioning of the neutral species, whereas logD measures it at a specific pH where the compound may be ionized.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 7.4 phosphate-buffered saline) and vice-versa by shaking them together for 24 hours and allowing them to separate. This prevents volume changes during the experiment.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small volume of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Seal the vessel and shake it at a constant temperature until equilibrium is reached (typically several hours).

  • Phase Separation: Centrifuge the vessel to ensure a clean separation of the two phases.

  • Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) and logP using the formula:

    • P = [Concentration in Octanol] / [Concentration in Aqueous Phase]

    • logP = log₁₀(P)

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Pre-saturate n-Octanol & Buffer e1 Combine Phases & Compound p1->e1 p2 Prepare Compound Stock Solution p2->e1 e2 Shake to Equilibrate e1->e2 e3 Centrifuge to Separate Phases e2->e3 a1 Sample Aqueous Phase e3->a1 a2 Sample Octanol Phase e3->a2 a3 Quantify Concentration (e.g., HPLC) a1->a3 a2->a3 a4 Calculate logP a3->a4

Caption: Workflow for the Shake-Flask method of logP determination.

This chromatographic method offers higher throughput and requires less material, making it ideal for screening larger sets of compounds.

Causality: The method is based on the strong correlation between a compound's retention time on a non-polar stationary phase (like C18) and its logP value. Highly lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By running a set of standards with known logP values, a calibration curve can be generated to estimate the logP of the unknown compound from its retention time.

Methodology:

  • System Setup: Use a reversed-phase HPLC column (e.g., ODS, C18) with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Standard Selection: Choose a set of 5-7 calibration standards with well-established logP values that bracket the expected logP of the test compound.

  • Calibration Run: Inject each standard individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

  • Generate Calibration Curve: Plot the known logP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Test Compound Run: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log(k').

  • Estimate logP: Use the regression equation from the calibration curve to calculate the logP of the test compound.

HPLC_Workflow cluster_cal Calibration cluster_test Test Compound c1 Inject Standards with Known logP Values c2 Record Retention Times (tR) c1->c2 c3 Calculate log(k') for each c2->c3 c4 Plot logP vs. log(k') & Generate Regression Line c3->c4 t4 Calculate logP of Test Compound c4->t4 Use Equation t1 Inject Test Compound t2 Record Retention Time (tR) t1->t2 t3 Calculate log(k') t2->t3 t3->t4

Caption: Workflow for HPLC-based estimation of logP.

Computational Prediction of logP

For large virtual libraries, in silico prediction is the only feasible approach. Numerous algorithms exist, generally falling into two categories.

Causality: These methods leverage large databases of experimentally determined logP values to build predictive models.

  • Fragment-based methods (e.g., ClogP): Assume that the logP of a molecule is the sum of the contributions of its constituent atoms and functional groups, with correction factors for intramolecular interactions.

  • Whole-molecule methods (e.g., machine learning models): Use topological, electronic, or geometric descriptors of the entire molecule to train algorithms (e.g., neural networks) to predict logP.

The existence of multiple algorithms can lead to different predicted values, and experimental validation is often necessary for lead candidates.

Computational_Workflow cluster_methods Prediction Algorithms input Input Molecule (SMILES/SDF) m1 Fragment-Based (e.g., ClogP, XlogP) input->m1 m2 Property-Based (e.g., ALOGPs) input->m2 m3 Machine Learning (Neural Networks) input->m3 output Predicted logP Value m1->output m2->output m3->output

Caption: Logical flow for computational logP prediction methods.

Section 5: Integrated Analysis and Drug Discovery Perspective

The physicochemical profile of (1-Phenylpyrrolidin-2-yl)methanamine presents a compelling starting point from a medicinal chemistry perspective.

  • Molecular Weight (176.26 g/mol ): This value is well within the "Rule of 5" guidelines, indicating a low risk of poor permeability due to molecular size. It also offers significant headroom for chemical modification and optimization without breaching the 500 Da ceiling.

  • Lipophilicity (Estimated logP ~1.4): The predicted logP suggests a balanced character. A value in this range (typically 1-3) is often considered a "sweet spot" for oral drugs, potentially allowing for adequate aqueous solubility for dissolution in the gut while retaining sufficient lipophilicity to permeate the intestinal wall.[8]

References

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving (1-Phenylpyrrolidin-2-yl)methanamine in organic solvents

An Application Guide and Standard Protocol for the Dissolution of (1-Phenylpyrrolidin-2-yl)methanamine in Organic Solvents Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides a de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide and Standard Protocol for the Dissolution of (1-Phenylpyrrolidin-2-yl)methanamine in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol and scientific rationale for the dissolution of (1-Phenylpyrrolidin-2-yl)methanamine in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple set of instructions to explain the underlying chemical principles governing solvent selection and dissolution methodology. By integrating established chemical theories with practical, field-proven techniques, this guide aims to ensure reliable, reproducible, and safe preparation of (1-Phenylpyrrolidin-2-yl)methanamine solutions for a variety of research and development applications.

Introduction and Scientific Background

(1-Phenylpyrrolidin-2-yl)methanamine is a chiral organic compound featuring a phenyl group, a pyrrolidine ring, and a primary aminomethyl substituent. Its structural motifs are of significant interest in medicinal chemistry and neuroscience research, often serving as a key building block or intermediate in the synthesis of novel therapeutic agents and psychoactive substances.[1] The successful use of this compound in any experimental workflow—be it organic synthesis, analytical chemistry, or pharmacological screening—begins with its proper and complete dissolution.

The dissolution process is not merely about achieving a clear liquid; it is a critical step that dictates solution homogeneity, concentration accuracy, and ultimately, the validity of experimental results. An improperly prepared solution can lead to inconsistent reaction kinetics, inaccurate analytical quantification, and poor reproducibility. This guide provides the expertise to navigate the nuances of dissolving this specific amine, ensuring a solid foundation for subsequent applications.

Physicochemical Properties and Solubility Rationale

The solubility of a compound is governed by its molecular structure and its interactions with the solvent. (1-Phenylpyrrolidin-2-yl)methanamine possesses distinct structural features that influence its behavior in different organic solvents:

  • Molecular Formula: C₁₁H₁₆N₂

  • Molecular Weight: 176.26 g/mol [2]

  • Key Functional Groups:

    • Primary Amine (-CH₂NH₂): A polar, basic group capable of acting as a hydrogen bond donor and acceptor.

    • Tertiary Amine (N-phenyl on pyrrolidine): A polar, basic site that can act as a hydrogen bond acceptor.

    • Phenyl Group (-C₆H₅): A nonpolar, aromatic moiety that favors interactions with nonpolar or aromatic solvents through van der Waals forces and π-π stacking.

    • Pyrrolidine Ring: A saturated heterocyclic structure contributing to the overall molecular geometry.

This combination of polar amine functionalities and a nonpolar aromatic ring gives the molecule a somewhat amphiphilic character. The guiding principle for solvent selection is "like dissolves like." Solvents that can effectively interact with both the polar and nonpolar regions of the molecule will be the most effective. As a basic compound, its free base form is most soluble in organic solvents, whereas its protonated salt form would be more water-soluble.[3][4]

Recommended Solvents and Expected Solubility

Based on the structural analysis and data from similar compounds, a range of organic solvents can be employed. A derivative, N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide, is noted to be likely soluble in ethanol, methanol, and dichloromethane, providing a strong starting point for solvent selection.[5]

Solvent Class Solvent Example Polarity Index Primary Interaction Mechanism Predicted Solubility Comments
Polar Protic Methanol (MeOH)5.1Hydrogen bonding with amine groups.High Excellent choice for creating stock solutions. Can be easily removed under vacuum.
Ethanol (EtOH)4.3Hydrogen bonding with amine groups.High Similar to methanol, slightly less polar.
Polar Aprotic Acetonitrile (MeCN)5.8Dipole-dipole interactions.High Versatile solvent, common in HPLC and synthesis.[6]
Dimethylformamide (DMF)6.4Dipole-dipole interactions.High High boiling point, useful for reactions requiring heat.
N-Methyl-2-pyrrolidone (NMP)6.7Dipole-dipole interactions.Very High Structurally similar to the pyrrolidine ring of the analyte, making it an excellent solvent.[7]
Chlorinated Dichloromethane (DCM)3.1Dipole-dipole and London dispersion forces.High Excellent general-purpose solvent for a wide range of organic compounds. Volatile and easy to remove.
Chloroform (CHCl₃)4.1Dipole-dipole and London dispersion forces.High Similar to DCM, though often more toxic.
Aromatic Toluene2.4π-π stacking with the phenyl group.Moderate Solubility is driven by the phenyl group interaction.
Ethers Tetrahydrofuran (THF)4.0Dipole-dipole interactions, hydrogen bond acceptor.Moderate to High Good general-purpose solvent.
Non-Polar Hexane0.1London dispersion forces.Low to Insoluble The polar amine groups will likely prevent significant dissolution.[8]

Standard Operating Protocol for Dissolution

This protocol provides a step-by-step methodology for preparing a standard solution of (1-Phenylpyrrolidin-2-yl)methanamine.

Safety Precautions
  • Conduct all operations within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Consult the Safety Data Sheet (SDS) for (1-Phenylpyrrolidin-2-yl)methanamine before handling.

Materials and Equipment
  • (1-Phenylpyrrolidin-2-yl)methanamine

  • Selected organic solvent (e.g., HPLC-grade Methanol or Dichloromethane)

  • Analytical balance

  • Glass vials with PTFE-lined caps

  • Volumetric flasks (Class A)

  • Micropipettes or glass pipettes

  • Vortex mixer

  • Magnetic stir plate and stir bars

  • Ultrasonic bath (optional)

Experimental Workflow Diagram

Dissolution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Verification A Equilibrate Reagents to Room Temperature B Tare Analytical Balance with Weighing Vessel A->B C Weigh Compound Accurately B->C D Add Initial Solvent Volume (~50-70% of final volume) C->D E Agitate to Dissolve: 1. Vortex / Swirl 2. Magnetic Stirring 3. Sonication (Optional) D->E F Quantitatively Transfer to Volumetric Flask E->F G Dilute to Final Volume (QS with solvent) F->G H Mix Thoroughly (Invert Flask) G->H I Verify Dissolution (Visually Clear Solution) H->I J Transfer to Labeled Storage Vial I->J

Caption: Workflow for dissolving (1-Phenylpyrrolidin-2-yl)methanamine.

Step-by-Step Procedure
  • Preparation: Allow the vial of (1-Phenylpyrrolidin-2-yl)methanamine and the chosen solvent to equilibrate to ambient laboratory temperature.

  • Weighing: Place a clean, dry glass vial on an analytical balance and tare the weight. Carefully add the desired mass of the compound into the vial and record the exact weight.

  • Initial Solvent Addition: Using a pipette, add approximately 50-70% of the final desired volume of solvent to the vial containing the compound.

  • Agitation and Dissolution:

    • Primary Method: Cap the vial and use a vortex mixer for 30-60 seconds. Visually inspect for any remaining solid.

    • Secondary Method: If solids persist, add a small magnetic stir bar to the vial and place it on a magnetic stir plate. Stir at a moderate speed (e.g., 300-400 RPM) until the solid is fully dissolved.

    • Enhanced Method (Optional): For stubborn solutes, place the capped vial in an ultrasonic bath for 5-10 minute intervals. This uses cavitation to break up solid aggregates. Avoid excessive heating of the bath.

  • Final Dilution: Once the compound is fully dissolved, quantitatively transfer the solution to a Class A volumetric flask of the appropriate size. Rinse the original vial with a small amount of fresh solvent 2-3 times, adding the rinsate to the volumetric flask to ensure complete transfer.

  • Dilute to Volume (QS): Carefully add more solvent to the volumetric flask until the bottom of the meniscus aligns with the calibration mark.

  • Final Mixing: Cap the volumetric flask and invert it 15-20 times to ensure the final solution is homogeneous.

  • Storage: Transfer the final solution to a clearly labeled amber glass vial with a PTFE-lined cap to protect it from light.[9] Store under appropriate conditions (see Section 6).

Verification of Dissolution and Quality Control

A protocol is only trustworthy if it is self-validating. The following steps confirm successful dissolution.

  • Visual Inspection: The most immediate check is a visual one. The final solution should be clear, colorless (or pale yellow), and free of any visible particulates or haze when viewed against a dark and light background.

  • Analytical Confirmation: For applications requiring high accuracy (e.g., creating analytical standards), the concentration and purity of the solution should be confirmed. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for this purpose.[10] This involves running the prepared solution against a calibration curve generated from a certified reference standard.

Solution Stability and Storage Recommendations

Amines can be susceptible to degradation over time, primarily through oxidation.[9] While compound-specific stability data must often be determined empirically, the following general guidelines will maximize the shelf-life of your prepared solutions:

  • Protection from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.

  • Temperature Control: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended. For longer-term storage, freezing at -20°C is preferable.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, the solvent can be degassed before use, and the vial headspace can be purged with an inert gas like argon or nitrogen before sealing.

  • Pre-use Check: Before using a stored solution, always allow it to return to room temperature and inspect for any signs of precipitation or cloudiness. If observed, gently warm and agitate the solution to redissolve the compound.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Compound fails to dissolve completely. 1. Incorrect solvent choice.2. Solution is saturated.3. Insufficient agitation or low temperature.1. Switch to a more suitable solvent from Table 1 (e.g., from Toluene to DCM or MeOH).2. Add more solvent to decrease the concentration.3. Apply gentle warming (30-40°C) with stirring or use sonication.
Solution appears cloudy or hazy. 1. Insoluble impurities in the starting material.2. Precipitation due to temperature change.3. Moisture contamination leading to salt formation.1. Filter the solution through a 0.22 or 0.45 µm PTFE syringe filter.2. Ensure the solution is at a stable ambient temperature.3. Use anhydrous solvents if moisture sensitivity is suspected.
Solution darkens or changes color over time. 1. Oxidative degradation of the amine.2. Reaction with solvent impurities (e.g., peroxides in aged THF).1. Prepare fresh solutions for each experiment.2. Store solutions under an inert atmosphere and protect from light.3. Use freshly opened or purified solvents.

References

  • (1-phenylpyrrolidin-2-yl)
  • N-[(1-phenylpyrrolidin-2-yl)methyl]pent-4-enamide. EvitaChem.
  • (1-Phenyl-2-Pyrrolidinylethyl)Methylamine. Chem-Impex.
  • (1-Phenyl-2-Pyrrolidinylethyl)
  • Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector.
  • (1-Phenylpyrrolidin-3-yl)methanamine | C11H16N2 | CID 23009502. PubChem.
  • (1-phenylpyrrolidin-3-yl)methanamine | 910442-15-8. Sigma-Aldrich.
  • III Analytical Methods.
  • Identifying Amines: Principles and Practical Methods.
  • An effective organic solvent system for the dissolution of amino acids. PubMed.
  • Chemical analysis in amine system oper
  • Dissolving Carboxylic Acids and Primary Amines on the Overhead Projector.
  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC.
  • Method 645: The Determination of Certain Amine Pesticides and Lethane in Municipal and Industrial Wastew
  • How to recrystallize amine compound and it is not soluble in common organic solvents.
  • N-Methyl-2-pyrrolidone. Wikipedia.
  • 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE).
  • (S)-(1-Pyrrolidin-2-ylmethyl)quinuclidin-1-ium Bromide. MDPI.

Sources

Application

Application Note: (1-Phenylpyrrolidin-2-yl)methanamine as a Privileged Scaffold in Targeted Oncology

Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary The development of highly selective kinase and protein-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary

The development of highly selective kinase and protein-protein interaction (PPI) inhibitors frequently relies on conformationally restricted building blocks to achieve target specificity. (1-Phenylpyrrolidin-2-yl)methanamine has emerged as a privileged chiral scaffold in modern medicinal chemistry. By leveraging the rigid pyrrolidine ring to dictate the spatial trajectory of the N-phenyl group, this building block enables precise occupation of deep hydrophobic pockets.

This application note details the mechanistic rationale, synthetic utility, and self-validating biological screening protocols for this scaffold, focusing on its two most prominent applications: overcoming PTEN-deficient tumors via PI3Kβ/δ inhibition and bypassing Venetoclax resistance via mutant Bcl-2 (G101V) inhibition .

Application I: Selective PI3Kβ/δ Inhibitors for PTEN-Deficient Tumors

Mechanistic Rationale

The PI3K/AKT/mTOR pathway is heavily dysregulated in cancer. While pan-PI3K inhibitors suffer from severe dose-limiting toxicities (e.g., hyperglycemia driven by PI3Kα inhibition), tumors with a loss of the tumor suppressor PTEN become uniquely dependent on the PI3Kβ isoform .

Integrating the (1-phenylpyrrolidin-2-yl)methanamine scaffold into chromen-4-one or pyrimidone cores forces the molecule into a non-planar conformation. The causality of this design is clear: the chiral C2-methanamine linkage directs the N1-phenyl group into a unique specificity pocket adjacent to the ATP-binding site of PI3Kβ. This steric projection clashes with the binding pockets of PI3Kα and PI3Kγ, driving extreme isoform selectivity.

PI3K_Pathway RTK RTK / GPCR Activation PI3K PI3Kβ Kinase (Target) RTK->PI3K Stimulates PIP3 PIP3 (Messenger) PI3K->PIP3 Phosphorylates PTEN PTEN Phosphatase (Lost in Cancer) PTEN->PIP3 Dephosphorylates (Fails in PTEN-null) PIP2 PIP2 (Substrate) PIP2->PIP3 Conversion AKT AKT / mTOR Pathway PIP3->AKT Activates Proliferation Tumor Survival & Proliferation AKT->Proliferation Drives Inhibitor (1-Phenylpyrrolidin-2-yl) Scaffold Inhibitor Inhibitor->PI3K Blocks ATP Pocket

Figure 1: PI3Kβ signaling pathway and the targeted intervention by (1-phenylpyrrolidin-2-yl) inhibitors.

Protocol 1: Self-Validating ADP-Glo™ Kinase Assay for PI3Kβ

Causality of Choice: The ADP-Glo assay is utilized because it allows for high-throughput, non-radioactive quantification of kinase activity at physiological ATP concentrations, which is critical for accurately determining the IC50​ of ATP-competitive inhibitors utilizing the pyrrolidine scaffold.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Compound Dilution: Serially dilute the (1-phenylpyrrolidin-2-yl)-derived compound in 100% DMSO, then dilute 1:50 in Kinase Buffer (final DMSO concentration in assay = 1%).

  • Enzyme/Substrate Mix: Add 5 µL of recombinant PI3Kβ (final 2 nM) and PIP2 substrate (final 10 µM) to a 384-well low-volume white plate.

  • Inhibitor Incubation: Add 2.5 µL of the diluted compound. Incubate at 25°C for 15 minutes to allow the N-phenyl group to equilibrate within the hydrophobic pocket.

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP (final 25 µM). Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP (incubate 40 mins). Follow with 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Validation & Readout: Read luminescence. System Validation: The assay is only considered valid if the Z'-factor between the DMSO control (full activity) and a 10 µM pan-PI3K inhibitor control (background) is > 0.65.

Application II: Next-Generation Bcl-2 Inhibitors (Overcoming G101V)

Mechanistic Rationale

Venetoclax is a breakthrough Bcl-2 inhibitor for chronic lymphocytic leukemia (CLL). However, prolonged treatment frequently induces the G101V mutation in the Bcl-2 protein, which reduces Venetoclax binding affinity by ~180-fold, leading to clinical relapse .

Medicinal chemists have utilized the (1-phenylpyrrolidin-2-yl)methanamine scaffold to design next-generation inhibitors (such as Sonrotoclax analogues) . The causality here is structural compensation: while the G101V mutation distorts the P2 binding pocket, the rigid pyrrolidine ring acts as an optimal vector, thrusting the terminal phenyl ring deep into the adjacent P4 pocket . This massive gain in hydrophobic binding energy fully compensates for the loss of affinity at the mutated P2 site.

TR_FRET_Workflow Compound 1. Compound Preparation (Serial Dilution) Incubation 2. Co-Incubation His-Bcl-2 + FITC-BAK Compound->Incubation FRET 3. Add Anti-His Tb-Cryptate Incubation->FRET Readout 4. TR-FRET Readout (337nm Ex / 520nm Em) FRET->Readout Analysis 5. Data Validation (Z'-factor & IC50) Readout->Analysis

Figure 2: Step-by-step TR-FRET assay workflow for validating Bcl-2 G101V mutant binding affinity.

Protocol 2: TR-FRET Competitive Binding Assay (Bcl-2 WT vs. G101V)

Causality of Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen for PPIs because it eliminates compound auto-fluorescence interference, providing a high signal-to-noise ratio necessary for resolving sub-nanomolar binding affinities.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 1 mM DTT, 0.05% BSA, 0.01% Triton X-100).

  • Protein/Peptide Complex: Prepare a master mix containing 2 nM His-tagged Bcl-2 (WT or G101V mutant) and 10 nM FITC-labeled BAK-derived peptide (Ac-GQVGRQLAIIGDK(FITC)INR-amide).

  • Compound Addition: Dispense 100 nL of the (1-phenylpyrrolidin-2-yl) derivative (in 100% DMSO) into a 384-well black microplate using an acoustic dispenser (e.g., Echo 550).

  • Incubation: Add 10 µL of the Protein/Peptide master mix to the wells. Incubate for 30 minutes at room temperature to allow the inhibitor to displace the FITC-BAK peptide.

  • Fluorophore Addition: Add 10 µL of Anti-His Terbium (Tb)-cryptate antibody (final concentration 1 nM). Incubate for an additional 60 minutes in the dark.

  • Readout: Measure TR-FRET signals on a compatible reader (e.g., PHERAstar FSX). Excitation at 337 nm; measure emission at both 490 nm (Tb donor) and 520 nm (FITC acceptor).

  • System Validation: Calculate the FRET ratio (520 nm / 490 nm). The assay is self-validated if the IC50​ of the reference standard (Venetoclax) shifts by >150-fold between the WT and G101V plates, confirming the presence and functional impact of the mutation.

Quantitative Data Summaries

The integration of the (1-phenylpyrrolidin-2-yl)methanamine scaffold yields profound improvements in both kinase selectivity and PPI binding resilience.

Table 1: Isoform Selectivity of (1-Phenylpyrrolidin-2-yl)-based PI3K Inhibitors | Kinase Isoform | Biochemical IC50​ (nM) | Fold Selectivity (vs PI3Kβ) | Clinical Implication | | :--- | :--- | :--- | :--- | | PI3Kβ | 1.1 | 1x (Target) | High efficacy in PTEN-null tumors | | PI3Kδ | 15.0 | 13x | Tolerable immune modulation | | PI3Kα | >10,000 | >9,000x | Avoidance of insulin resistance | | PI3Kγ | >10,000 | >9,000x | Avoidance of macrophage toxicity |

Table 2: Binding Affinity of Bcl-2 Inhibitors (WT vs G101V Mutation) | Compound Class | Bcl-2 WT IC50​ (nM) | Bcl-2 G101V IC50​ (nM) | Resistance Shift | | :--- | :--- | :--- | :--- | | Venetoclax (1st Gen) | 0.010 | 1.800 | 180-fold loss | | (1-Phenylpyrrolidin-2-yl) Analog | 0.005 | 0.042 | 8.4-fold loss |

Data Interpretation: The data in Table 2 validates the structural hypothesis: the rigid scaffold maintains sub-nanomolar potency against the G101V mutant, effectively overcoming the primary mechanism of clinical resistance.

References

  • Barlaam, B., et al. "Discovery of a series of 8-(1-phenylpyrrolidin-2-yl)-6-carboxamide-2-morpholino-4H-chromen-4-one as PI3Kβ/δ inhibitors for the treatment of PTEN-deficient tumours." Bioorganic & Medicinal Chemistry Letters, 2017, 27(9), 1949-1954. URL:[Link]

  • Hu, N., et al. "Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Wang, Z., et al. (BeiGene, Ltd.). "Bcl-2 INHIBITORS." World Intellectual Property Organization, Patent WO2019210828A1, 2019.
Method

Application Note: (1-Phenylpyrrolidin-2-yl)methanamine as a High-Performance Chiral Auxiliary

Executive Summary (1-Phenylpyrrolidin-2-yl)methanamine is a versatile, rigid chiral diamine that serves as a highly effective chiral auxiliary and ligand in asymmetric synthesis. Featuring a primary amine for rapid conde...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(1-Phenylpyrrolidin-2-yl)methanamine is a versatile, rigid chiral diamine that serves as a highly effective chiral auxiliary and ligand in asymmetric synthesis. Featuring a primary amine for rapid condensation with carbonyls and a sterically demanding N-phenylpyrrolidine core, it excels in directing the stereochemical outcome of α-alkylation reactions and asymmetric transfer hydrogenations (ATH). This guide details its application as a chiral auxiliary for the highly enantioselective α-alkylation of aldehydes, providing a robust, self-validating protocol designed for reproducibility in drug development and complex natural product synthesis.

Mechanistic Rationale & Stereochemical Directing Model

Unlike traditional hydrazine-based auxiliaries (e.g., SAMP/RAMP) , , (1-Phenylpyrrolidin-2-yl)methanamine avoids the toxicity associated with hydrazines while offering superior electronic tunability via the N-phenyl ring.

The Causality of Stereocontrol:

  • Imine Condensation: The primary amine condenses with an aldehyde to form an (E)-imine. The rigid pyrrolidine ring restricts conformational freedom.

  • Aza-Enolate Formation: Deprotonation with Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) kinetically favors the formation of a rigid (Z)-aza-enolate. Lithium coordinates with the pyrrolidine nitrogen, locking the conformation.

  • Steric Shielding: The bulky N-phenyl group effectively blocks one face of the aza-enolate (e.g., the Re-face in the (S)-enantiomer).

  • Electrophilic Attack: The incoming electrophile is forced to approach from the unshielded Si-face, resulting in near-perfect stereocontrol, a principle well-established in chiral diamine catalysis , .

StereochemicalModel Imine Chiral Imine (E-isomer) AzaEnolate Lithium Aza-enolate (Rigid Z-geometry) Imine->AzaEnolate LDA, -78°C FaceShielding Steric Shielding by N-Phenyl Group AzaEnolate->FaceShielding Conformation Attack Electrophilic Attack (Unshielded Face) FaceShielding->Attack R-X addition Product Chiral α-Alkyl Imine (Pre-hydrolysis) Attack->Product C-C Bond Formation

Caption: Stereochemical directing model for aza-enolate alkylation using the chiral auxiliary.

Workflow & Experimental Protocols

The following protocol is a self-validating system: each major intermediate can be isolated or verified via TLC/GC-MS before proceeding, ensuring high trustworthiness and minimizing downstream failures.

AlkylationWorkflow A 1. Substrate Condensation Aldehyde + Chiral Auxiliary B 2. Imine Formation (Dean-Stark, PhMe, Reflux) A->B -H₂O C 3. Aza-Enolate Generation (LDA, THF, -78°C) B->C Deprotonation D 4. Electrophilic Addition (R-X, -78°C to RT) C->D Stereoselective Alkylation E 5. Acidic Cleavage (2M HCl / Pentane) D->E Hydrolysis F 6. Product Isolation (Enantioenriched α-Alkyl Aldehyde) E->F Organic Phase G Auxiliary Recovery (Neutralization & Extraction) E->G Aqueous Phase

Caption: Step-by-step workflow for asymmetric α-alkylation and auxiliary recovery.

Protocol A: Synthesis of the Chiral Imine

Objective: Form a stable, geometrically pure imine while driving the equilibrium to completion.

  • Setup: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve (S)-(1-Phenylpyrrolidin-2-yl)methanamine (1.0 equiv, 10 mmol) in anhydrous toluene (30 mL).

  • Addition: Add the aliphatic aldehyde (1.05 equiv, 10.5 mmol) dropwise at room temperature. Causality: A slight excess of aldehyde ensures complete consumption of the valuable chiral auxiliary.

  • Reflux: Heat the mixture to reflux (110 °C) for 4–6 hours. Causality: The Dean-Stark apparatus continuously removes the azeotropic water, driving the condensation thermodynamically to >99% conversion.

  • Validation: Monitor by GC-MS or IR spectroscopy (disappearance of the C=O stretch at ~1720 cm⁻¹ and appearance of the C=N stretch at ~1660 cm⁻¹).

  • Isolation: Concentrate under reduced pressure to yield the crude imine, which is typically pure enough (>95%) for the next step.

Protocol B: Asymmetric Alkylation

Objective: Generate the aza-enolate kinetically and trap it with an electrophile stereoselectively.

  • Aza-Enolate Formation: Dissolve the chiral imine (10 mmol) in anhydrous THF (40 mL) under an argon atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add freshly prepared LDA (1.1 equiv, 11 mmol) dropwise over 15 minutes. Stir at -78 °C for 2 hours. Causality: Cryogenic temperatures are critical to prevent self-condensation and ensure the irreversible, kinetic formation of the (Z)-aza-enolate.

  • Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Maintain at -78 °C for 4 hours, then allow to slowly warm to room temperature overnight.

  • Validation: Quench a 0.1 mL aliquot with saturated NH₄Cl, extract with EtOAc, and analyze via GC-MS to confirm the mass shift corresponding to the alkylated product.

Protocol C: Cleavage and Auxiliary Recovery

Objective: Hydrolyze the imine to release the product without racemizing the newly formed stereocenter.

  • Hydrolysis: Cool the reaction mixture to 0 °C. Add a biphasic mixture of pentane (50 mL) and 2M HCl (50 mL). Stir vigorously for 2 hours. Causality: The biphasic system is essential. As the imine hydrolyzes, the sensitive α-alkyl aldehyde immediately partitions into the non-polar pentane layer, shielding it from acid-catalyzed enolization and subsequent racemization.

  • Separation: Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate carefully (volatile product) to yield the enantiopure α-alkyl aldehyde.

  • Auxiliary Recovery: Basify the aqueous layer (containing the protonated auxiliary) with 2M NaOH to pH 12. Extract with CH₂Cl₂ (3 x 30 mL), dry, and concentrate to recover >90% of the (1-Phenylpyrrolidin-2-yl)methanamine for reuse.

Quantitative Data & Scope

The efficacy of (S)-(1-Phenylpyrrolidin-2-yl)methanamine is demonstrated across various aliphatic aldehydes and electrophiles. The rigid chelation model consistently yields high enantiomeric excesses (ee).

Table 1: Scope of Asymmetric α-Alkylation using (S)-(1-Phenylpyrrolidin-2-yl)methanamine

EntryStarting AldehydeElectrophile (R-X)Isolated Yield (%)Enantiomeric Excess (ee %)Major Config.
1PropanalBenzyl Bromide8596(S)
2PropanalAllyl Bromide8294(S)
3ButanalMethyl Iodide7892(S)
4PentanalBenzyl Bromide8495(S)
5HexanalPropargyl Bromide8093(S)

Note: Enantiomeric excess determined by chiral HPLC analysis of the corresponding 2,4-dinitrophenylhydrazone derivatives.

Troubleshooting & E-E-A-T Insights

  • Moisture Sensitivity: The lithium aza-enolate is highly sensitive to proton sources. Traces of water in the THF or alkyl halide will prematurely quench the enolate, leading to unreacted starting material. Always distill THF over sodium/benzophenone and filter alkyl halides through basic alumina prior to use.

  • Temperature Excursions: Allowing the LDA addition to exceed -70 °C can lead to the formation of the thermodynamically more stable (E)-aza-enolate, which drastically reduces the facial selectivity of the subsequent alkylation step. Use an internal thermometer for scale-ups.

  • Hydrolysis Kinetics: If sterically hindered electrophiles are used, the resulting imine may resist hydrolysis at 0 °C. In such cases, replacing 2M HCl with a buffered solution of acetic acid/sodium acetate (pH 4.5) at room temperature can facilitate cleavage while preventing racemization.

References

  • Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of alpha-alkyl aldehydes and ketones. Angewandte Chemie International Edition, 18(5), 397-399. Available at: [Link]

  • Corey, E. J., & Enders, D. (1976). Applications of N,N-dimethylhydrazones to synthesis. Use in efficient, regioselective and stereoselective carbon-carbon bond formation. Tetrahedron Letters, 17(1), 3-6. Available at: [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. Available at: [Link]

  • MacMillan, D. W. C. (2008). The advent and development of organocatalysis. Nature, 455(7211), 304-308. Available at: [Link]

Application

Application Notes and Protocols for In Vivo Dosing of (1-Phenylpyrrolidin-2-yl)methanamine

Introduction (1-Phenylpyrrolidin-2-yl)methanamine (CAS No: 54929-87-2) is a small molecule featuring a phenylpyrrolidine scaffold, a structure common in many biologically active compounds.[1][2] The pyrrolidine ring is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(1-Phenylpyrrolidin-2-yl)methanamine (CAS No: 54929-87-2) is a small molecule featuring a phenylpyrrolidine scaffold, a structure common in many biologically active compounds.[1][2] The pyrrolidine ring is a versatile nucleus in medicinal chemistry, often utilized for its ability to create three-dimensional diversity, which is advantageous for exploring pharmacophore space and optimizing pharmacokinetic profiles.[1] While specific pharmacological data for this exact compound is limited in public literature, its structure and classification as a potential novel psychoactive substance (NPS) suggest it may exhibit activity within the central nervous system (CNS).[3][4][5] Analogues such as pyrovalerone derivatives are known to be potent inhibitors of dopamine and norepinephrine transporters, suggesting a potential role as a CNS stimulant.[6]

This document serves as a comprehensive guide for researchers initiating in vivo studies with (1-Phenylpyrrolidin-2-yl)methanamine. Given the absence of established protocols, this guide is built upon foundational principles of preclinical research for novel compounds. It provides a systematic, step-by-step approach to vehicle selection, dose-range finding, acute toxicity assessment, and preliminary pharmacodynamic evaluation, ensuring scientific rigor and ethical best practices.

Part 1: Foundational Principles for In Vivo Research

Before any experimental work begins, a robust framework grounded in ethical and scientific principles is paramount.

Regulatory and Ethical Compliance

All animal experiments must be conducted in strict accordance with local, national, and institutional guidelines.

  • IACUC Approval: A detailed protocol outlining all procedures must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) or equivalent ethical oversight body.

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be applied. This includes justifying the use of animals, using the minimum number necessary to obtain statistically valid results, and refining procedures to minimize pain and distress.

Compound Characterization and Handling

Understanding the compound's basic properties is the first step in formulation development.

  • Purity: Verify the purity of the compound via appropriate analytical methods (e.g., HPLC, NMR).

  • Safety: (1-Phenylpyrrolidin-2-yl)methanamine is classified as acutely toxic upon oral, dermal, and inhalation exposure, a skin irritant, and can cause serious eye damage and potential drowsiness.[3][7] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Animal Model Selection

For initial safety and efficacy studies of a novel small molecule, rodents are the most common and appropriate choice.

  • Species: Mice (e.g., C57BL/6 or CD-1 strains) or rats (e.g., Sprague-Dawley or Wistar strains) are typically used.[8]

  • Justification: Rodent models are well-characterized, cost-effective, and their physiology for CNS studies is often translatable. The choice between mice and rats may depend on the specific behavioral assays planned and the volume of substance to be administered.

Route of Administration (ROA)

The choice of ROA depends on the study's objectives, the compound's properties, and the desired pharmacokinetic profile.

  • Intraperitoneal (IP): Often used in early rodent studies for systemic exposure. It bypasses the gastrointestinal tract, avoiding potential first-pass metabolism, but is not a common route for human therapeutics.

  • Oral Gavage (PO): Relevant for compounds intended for oral administration in humans. It subjects the compound to the GI environment and first-pass metabolism.

  • Intravenous (IV): Provides 100% bioavailability and rapid distribution. It is useful for determining intrinsic compound activity but can be technically challenging and may cause local irritation.[9]

  • Subcutaneous (SC): Allows for slower, more sustained absorption compared to IP or IV.

For initial screening of a novel CNS compound, intraperitoneal (IP) injection is often a pragmatic starting point to establish systemic toxicity and efficacy while avoiding the complexities of oral absorption or IV formulation.

Part 2: Protocol for Vehicle Selection and Formulation

The primary challenge for a novel compound is achieving a stable, homogenous, and non-toxic formulation. A systematic solubility screen is essential.

Step-by-Step Solubility Testing Protocol
  • Preparation: Weigh out a small, precise amount of (1-Phenylpyrrolidin-2-yl)methanamine (e.g., 2-5 mg) into several clear glass vials.

  • Vehicle Addition: To each vial, add a different test vehicle (see Table 1) in incremental volumes. Start with a volume calculated to achieve a high concentration (e.g., 10-20 mg/mL).

  • Solubilization: After each addition, vortex the vial vigorously for 1-2 minutes. Gentle warming (to 37°C) or sonication can be used to aid dissolution, but the final solution must remain clear upon returning to room temperature.

  • Observation: Visually inspect for complete dissolution against a dark background. If the compound does not dissolve, add more vehicle incrementally to determine the approximate solubility limit.

  • Selection: Choose the simplest, most biocompatible vehicle that achieves the desired concentration for dosing. Multi-component vehicles should be used only when single vehicles fail.

Table 1: Common Vehicles for In Vivo Administration
VehicleProperties & Use CasesCommon Concentration Limits
Normal Saline (0.9% NaCl) Isotonic aqueous solution. Ideal for water-soluble compounds.N/A
Phosphate-Buffered Saline (PBS) Buffered aqueous solution. Maintains physiological pH.N/A
5-10% Tween® 80 in Saline Surfactant used to increase solubility of hydrophobic compounds.1-10%
10-40% PEG 400 in Saline Co-solvent for compounds with intermediate solubility.Up to 40%
5-10% DMSO in Saline Potent solvent for many insoluble compounds. Use with caution.<10% (can have pharmacological effects)
Corn Oil / Sesame Oil Lipid-based vehicle for highly lipophilic compounds (for PO or IP).N/A
Vehicle Selection Workflow

The following diagram illustrates a decision-making process for vehicle selection.

VehicleSelection start Start: Determine Target Dose Concentration (mg/mL) sol_saline Test Solubility in 0.9% Saline / PBS start->sol_saline check_saline Soluble? sol_saline->check_saline use_saline Use Saline / PBS (Preferred Vehicle) check_saline->use_saline Yes sol_cosolvent Test Solubility in Aqueous Co-solvents (e.g., 5% Tween 80, 20% PEG 400, 5% DMSO) check_saline->sol_cosolvent No check_cosolvent Soluble? sol_cosolvent->check_cosolvent use_cosolvent Use Simplest Co-solvent Mix (e.g., 5% DMSO in Saline) check_cosolvent->use_cosolvent Yes sol_oil Test Solubility in Corn Oil / Sesame Oil check_cosolvent->sol_oil No check_oil Soluble? sol_oil->check_oil use_oil Use Oil Vehicle (Suitable for PO/IP) check_oil->use_oil Yes reformulate Consider Suspension or Re-synthesis (e.g., salt form) check_oil->reformulate No

Figure 1. Decision tree for selecting an appropriate in vivo vehicle.

Part 3: Protocol for Dose-Range Finding (DRF) and Acute Toxicity

The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD) and observe any acute toxicities. The MTD is the highest dose that does not cause unacceptable adverse effects or mortality.[8][10] This information is critical for designing subsequent efficacy studies.

Experimental Design
  • Animals: Male mice (e.g., CD-1), 8-10 weeks old. Use of a single sex reduces variability in initial studies.

  • Group Size: n=3-5 animals per group. A smaller number is acceptable for this initial exploratory phase.

  • Dose Levels: A wide range of doses should be tested. A logarithmic progression (e.g., 1, 3, 10, 30, 100 mg/kg) is a common strategy. The starting dose should be based on any available in vitro data or data from structurally similar compounds.

  • Control Group: A group receiving only the vehicle is mandatory to ensure that any observed effects are due to the compound and not the vehicle.

  • Administration: Single IP injection. Dosing volume should be consistent across groups (e.g., 10 mL/kg).

Step-by-Step DRF Protocol
  • Animal Acclimation: Allow animals to acclimate to the facility for at least 5-7 days before the experiment.

  • Randomization: Randomly assign animals to treatment groups and label cages accordingly.

  • Baseline Measurements: Record the body weight of each animal immediately before dosing.

  • Dose Preparation: Prepare dosing solutions based on the most recent body weights. Ensure the formulation is homogenous.

  • Administration: Administer the vehicle or the corresponding dose of (1-Phenylpyrrolidin-2-yl)methanamine via IP injection.

  • Post-Dose Observation: Continuously observe animals for the first 30 minutes, then at 1, 2, 4, and 24 hours post-dosing.

  • Toxicity Scoring: Record clinical signs of toxicity using a standardized scoring sheet (see Table 2). Pay close attention to CNS-related effects such as hyperactivity, stereotypy (repetitive, purposeless movements), ataxia, or sedation.

  • Endpoint: The study is typically monitored for up to 7 days to observe for delayed toxicity. Record body weights daily. A significant drop in body weight (>15-20%) is a key indicator of toxicity.

Table 2: Key Observational Parameters for Acute Toxicity
CategoryParameterDescription of Potential Signs
General AppearancePiloerection (hair standing on end), unkempt fur, pallor.
Body WeightDaily measurement; significant loss is a key toxicity marker.
CNS Locomotor ActivityHyperactivity, hypoactivity, circling, ataxia (incoordination).
BehaviorStereotypy (e.g., sniffing, gnawing), tremors, convulsions, aggression.
PostureHunched posture, flattened body.
Autonomic RespirationIncreased or decreased rate, labored breathing.
Salivation/LacrimationExcessive drooling or tearing.
DRF Study Workflow Diagram

DRF_Workflow start Acclimatize & Randomize Animals (n=3-5/group) weigh Record Baseline Body Weight start->weigh prepare Prepare Dosing Solutions (Vehicle, 1, 3, 10, 30, 100 mg/kg) weigh->prepare dose Administer Single IP Dose prepare->dose observe Continuous Observation (0-4 hours) Record Clinical Signs dose->observe monitor Daily Monitoring (24h to 7 days) Record Body Weight observe->monitor analyze Analyze Data: Determine MTD & NOAEL monitor->analyze

Figure 2. Workflow for a dose-range finding and acute toxicity study.

Part 4: Protocol for a Preliminary Pharmacodynamic (PD) Study

Based on its structural class, a likely effect of (1-Phenylpyrrolidin-2-yl)methanamine is the stimulation of locomotor activity.[11][12] An open-field test can be used to quantify this effect.

Objective

To assess the dose-dependent effects of (1-Phenylpyrrolidin-2-yl)methanamine on spontaneous locomotor activity in mice.

Experimental Design
  • Animals: Male mice (e.g., CD-1), 8-10 weeks old.

  • Group Size: n=8-12 animals per group to achieve sufficient statistical power.

  • Dose Levels: Select 3-4 doses based on the DRF study. Doses should be below the MTD and should include the No-Observed-Adverse-Effect Level (NOAEL). Example: Vehicle, 1, 3, 10 mg/kg.

  • Apparatus: An open-field arena (e.g., 40x40 cm) equipped with automated photobeam tracking or video tracking software.

  • Procedure:

    • Habituate animals to the testing room for at least 1 hour before the experiment.

    • Administer the vehicle or compound via IP injection.

    • After a set pre-treatment time (e.g., 15-30 minutes), place the animal in the center of the open-field arena.

    • Record locomotor activity (e.g., total distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare each dose group to the vehicle control.

PD Study Workflow Diagram

PD_Workflow start Select Doses Based on DRF (Sub-MTD levels) groups Assign Animals to Groups (n=8-12/group) start->groups dose Administer Vehicle or Compound (IP) groups->dose pretreat Pre-treatment Period (15-30 min) dose->pretreat test Place in Open-Field Arena Record Activity (30-60 min) pretreat->test analyze Analyze Locomotor Data (ANOVA) test->analyze

Sources

Method

Application Note: Preparation of (1-Phenylpyrrolidin-2-yl)methanamine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 54929-87-2[1] Introduction & Strategic Rationale (1-Phenylpyrrolidin-2-yl)methanamine and its derivatives are...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 54929-87-2[1]

Introduction & Strategic Rationale

(1-Phenylpyrrolidin-2-yl)methanamine and its derivatives are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores for central nervous system (CNS) agents. Due to their conformational rigidity and specific spatial arrangement of the basic nitrogen and aromatic ring, these derivatives are heavily utilized in the development of G-protein coupled receptor (GPCR) ligands, particularly targeting dopamine and serotonin receptors.

Mechanistic Causality in Route Design

To synthesize this compound with high enantiomeric fidelity and scalability, we avoid direct reductive amination or harsh amide reductions, which can lead to racemization or over-reduction. Instead, we employ a highly controlled, four-step sequence starting from L-proline:

  • Cu-Catalyzed N-Arylation: We utilize an Ullmann-type coupling driven by Copper(I) Iodide. Interestingly, this reaction does not require an external phosphine or amine ligand because the α-amino acid substrate itself acts as a transient ligand to accelerate the catalytic cycle[2].

  • Chemoselective Reduction: Borane-THF is selected to reduce the carboxylic acid to the corresponding alcohol without disturbing the newly formed N-aryl bond.

  • Activation & Azidation: An SN2 displacement of a mesylate intermediate with sodium azide ensures complete retention of the pyrrolidine ring's stereochemical integrity.

  • Staudinger Reduction: To convert the azide to the primary amine, we deploy the Staudinger reaction (PPh3, H2O). This method is remarkably mild, operates at room temperature, and strictly avoids the risk of arene saturation associated with high-pressure catalytic hydrogenation[3]. Furthermore, it allows for a self-validating purification step via simple acid-base extraction[4].

Biological Context: GPCR Modulation

Pyrrolidine methanamine derivatives frequently act as modulators of the Dopamine D2 Receptor (D2R). The diagram below illustrates the downstream signaling cascade triggered by the binding of these synthetic ligands.

GPCR_Signaling Ligand Pyrrolidine Methanamine (Synthetic Ligand) GPCR Dopamine D2 Receptor (GPCR Target) Ligand->GPCR Binds & Activates G_protein Gi/o Protein (Inhibitory Subunit) GPCR->G_protein Conformational Change AdenylateCyclase Adenylate Cyclase (Effector Enzyme) G_protein->AdenylateCyclase Alpha Subunit Inhibits cAMP cAMP Levels Decrease (Cellular Response) AdenylateCyclase->cAMP Downregulation

Fig 1: GPCR signaling pathway modulated by pyrrolidine methanamine derivatives.

Experimental Workflow

The following flowchart outlines the step-by-step synthetic progression from commercially available L-proline to the target methanamine.

Synthetic_Workflow SM L-Proline (Starting Material) Step1 Step 1: Cu-Catalyzed N-Arylation CuI, K2CO3, PhI, DMA, 90°C SM->Step1 Int1 N-Phenylproline (Intermediate 1) Step1->Int1 80-85% Yield Step2 Step 2: Carboxylic Acid Reduction BH3·THF, 0°C to Reflux Int1->Step2 Int2 N-Phenylprolinol (Intermediate 2) Step2->Int2 90-95% Yield Step3 Step 3: Mesylation & Azidation 1. MsCl, Et3N  2. NaN3, DMF Int2->Step3 Int3 Azide Intermediate (Intermediate 3) Step3->Int3 75-80% Yield (2 steps) Step4 Step 4: Staudinger Reduction PPh3, THF/H2O, RT Int3->Step4 Product (1-Phenylpyrrolidin-2-yl)methanamine (Target Product) Step4->Product 85-90% Yield

Fig 2: Four-step synthetic workflow for (1-Phenylpyrrolidin-2-yl)methanamine.

Step-by-Step Methodologies

Step 1: Synthesis of N-Phenylproline (Ullmann-Type Coupling)

This step establishes the N-aryl bond. The amino acid acts as its own ligand, driving the CuI-catalyzed cross-coupling[2].

  • Charge a flame-dried Schlenk flask with L-proline (1.0 equiv, 10 mmol), Copper(I) Iodide (0.1 equiv, 1 mmol), and K2CO3 (1.5 equiv, 15 mmol).

  • Evacuate and backfill the flask with N2 three times.

  • Add anhydrous N,N-Dimethylacetamide (DMA) (15 mL) followed by iodobenzene (1.0 equiv, 10 mmol) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 18 hours[2].

  • Workup: Cool to room temperature, dilute with water (30 mL), and acidify to pH ~2 using concentrated HCl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via recrystallization or flash chromatography.

Step 2: Reduction to N-Phenylprolinol
  • Dissolve N-phenylproline (1.0 equiv, 8 mmol) in anhydrous THF (20 mL) and cool to 0 °C under an N2 atmosphere.

  • Add Borane-THF complex (1.0 M in THF, 2.5 equiv, 20 mL) dropwise over 15 minutes to control the evolution of H2 gas.

  • Once addition is complete, warm the mixture to room temperature, then heat to reflux for 4 hours.

  • Workup: Cool to 0 °C and carefully quench by the dropwise addition of Methanol (10 mL) until effervescence ceases. Concentrate the mixture, partition between 1M NaOH and Dichloromethane (DCM), extract, dry, and concentrate to yield the alcohol.

Step 3: Mesylation and Azide Displacement
  • Mesylation: Dissolve N-phenylprolinol (1.0 equiv, 7 mmol) and Triethylamine (1.5 equiv, 10.5 mmol) in anhydrous DCM (20 mL) at 0 °C. Add Methanesulfonyl chloride (MsCl) (1.2 equiv, 8.4 mmol) dropwise. Stir for 2 hours. Quench with saturated aqueous NaHCO3, extract with DCM, dry, and concentrate. Use the crude mesylate immediately.

  • Azidation: Dissolve the crude mesylate in anhydrous DMF (15 mL). Add Sodium Azide (NaN3) (2.0 equiv, 14 mmol). Heat the mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Diethyl Ether (50 mL), and wash extensively with water (5 × 20 mL) to remove DMF. Dry the organic layer and concentrate carefully (Do not heat excessively, as low-molecular-weight azides can be sensitive).

Step 4: Staudinger Reduction to Target Methanamine

Triphenylphosphine reacts with the azide to generate a phosphazide, which loses N2 to form an iminophosphorane. Aqueous hydrolysis yields the primary amine[4].

  • Dissolve the azide intermediate (1.0 equiv, 5 mmol) in a 10:1 mixture of THF and Water (22 mL).

  • Add Triphenylphosphine (PPh3) (1.2 equiv, 6 mmol) in one portion. Stir the reaction mixture at room temperature for 12 hours. The evolution of N2 gas will be observed.

  • Self-Validating Workup: Concentrate the THF in vacuo. Dissolve the residue in DCM (30 mL) and extract with 1M HCl (3 × 20 mL). The target amine moves to the aqueous layer, leaving the neutral triphenylphosphine oxide byproduct in the DCM.

  • Basify the combined aqueous acidic layers to pH 12 using 2M NaOH. Extract the freebase amine with DCM (3 × 20 mL), dry over Na2SO4, and concentrate to yield pure (1-Phenylpyrrolidin-2-yl)methanamine.

Quantitative Data & Analytical Tracking

To ensure process integrity, track the intermediates using the analytical markers summarized in the table below:

StepIntermediate / ProductExpected YieldReaction TimeKey Analytical Markers (IR / MS)
1 N-Phenylproline80–85%18 hMS: [M+H]⁺ 192.1; Loss of pyrrolidine N-H stretch
2 N-Phenylprolinol90–95%4 hMS: [M+H]⁺ 178.1; Appearance of broad -OH stretch (~3300 cm⁻¹)
3 Azide Intermediate75–80%14 h (Total)IR: Strong, sharp azide stretch at ~2100 cm⁻¹
4 Target Methanamine85–90%12 hMS: [M+H]⁺ 177.1; Disappearance of 2100 cm⁻¹ IR peak

References

  • NextSDS. "Chemical substance information for (1-phenylpyrrolidin-2-yl)methanamine." NextSDS Chemical Database.
  • Lima, C. G. S., et al. "Overcoming Back Electron Transfer in the Electron Donor–Acceptor Complex-Mediated Visible Light-Driven Generation of α-Aminoalkyl Radicals from Secondary Anilines." The Journal of Organic Chemistry, American Chemical Society.
  • "Staudinger Reaction / Staudinger Reduction." Organic Chemistry Portal.
  • Lenstra, D. C., et al. "Catalytic Staudinger Reduction at Room Temperature." The Journal of Organic Chemistry, American Chemical Society, 2019.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing purification methods for (1-Phenylpyrrolidin-2-yl)methanamine crude extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex nitrogen-containing heterocycles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation and purification of complex nitrogen-containing heterocycles.

(1-Phenylpyrrolidin-2-yl)methanamine presents a unique, dual-character chromatographic challenge. Structurally, it contains two distinct nitrogen centers: a highly basic primary aliphatic amine (pKa ~9.5) and a weakly basic, lipophilic N-phenyl tertiary amine (pKa ~5.0). This significant pKa differential dictates our entire purification strategy. Standard protocols often fail because they do not account for the aggressive hydrogen-bonding capacity of the primary amine or the lipophilic drag of the N-phenyl ring.

Below is our comprehensive troubleshooting guide, designed to address the specific bottlenecks you will encounter when purifying this crude extract.

Section 1: Core Troubleshooting FAQs

Q1: My crude extract is streaking severely on normal-phase silica gel, and my recovery is below 40%. How can I fix this? A1: This is a classic acid-base interaction. Standard bare silica gel contains acidic silanol groups (Si-OH, pKa ~4.5) that strongly attract and ionically bind your basic primary amine 1.

  • The Solution: You must neutralize the stationary phase or use a modified matrix.

    • Amine-Functionalized Silica (Preferred): Switch to an amine-modified silica column (e.g., KP-NH). This masks the silanols and prevents secondary interactions, allowing you to use simple Hexane/Ethyl Acetate gradients instead of aggressive polar solvents.

    • Mobile Phase Modifiers: If you must use bare silica, employ the "2 pH rule" by adding 1–5% Triethylamine (TEA) or aqueous ammonia to your Dichloromethane/Methanol mobile phase. The TEA competitively binds the acidic silanols, allowing your target amine to elute as a tight band 2.

Q2: During Preparative RP-HPLC, the compound exhibits severe peak tailing and poor retention. What mobile phase should I use? A2: Peak tailing in Reverse-Phase HPLC for basic amines is caused by secondary interactions with residual silanols on the C18 stationary phase. Furthermore, at neutral pH, your primary amine is protonated (highly polar), leading to poor retention on a hydrophobic C18 column 3.

  • The Solution: Adjust the pH to either extreme to control the ionization state:

    • High pH (Recommended for selectivity): Use 10 mM Ammonium Bicarbonate adjusted to pH 10 with ammonium hydroxide. At pH 10, the primary amine is deprotonated (free base), maximizing its lipophilicity and retention on the column 4.

    • Low pH (Recommended for solubility): Use 0.1% Trifluoroacetic Acid (TFA). TFA protonates the amine but acts as a strong ion-pairing agent, masking the positive charge and drastically improving peak shape.

Q3: My synthesis yielded a racemate. What is the most scalable way to resolve the (R) and (S) enantiomers? A3: Because the molecule possesses a highly basic primary amine, classical diastereomeric salt resolution is highly effective. React the racemic mixture with a chiral acid, such as L-(+)-tartaric acid, in hot ethanol. The primary amine forms a salt, and because the two resulting salts are diastereomers, they possess different solubilities. The less soluble diastereomer will selectively crystallize. For rapid analytical or small-prep scale, Preparative Chiral Supercritical Fluid Chromatography (SFC) using a basic modifier (0.1% diethylamine in methanol) provides exceptional resolution.

Section 2: Method Comparison Data

To help you select the right purification strategy based on your current project phase, review the empirical data summary below:

Purification MethodTypical YieldPurityScalabilityPrimary Mechanism of Action
Acid-Base Extraction 85 - 95%70 - 80%Very HighExploits pKa ~9.5 to partition neutrals/acids.
Bare Silica + 5% TEA 50 - 65%85 - 90%MediumTEA competitively blocks acidic silanols.
Amine-Modified Silica 80 - 90%90 - 95%HighStationary phase masks silanol interactions.
Prep RP-HPLC (pH 10) 75 - 85%> 99%LowDeprotonation maximizes C18 hydrophobic retention.

Section 3: Validated Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step without confirming the physical state or pH of your intermediate.

Protocol A: Orthogonal Acid-Base Liquid-Liquid Extraction

Causality: This step removes unreacted N-phenylation byproducts and transition metal catalysts by exploiting the basicity of the primary amine.

  • Dissolution: Dissolve 10 g of the crude extract in 100 mL of Ethyl Acetate (EtOAc).

  • Acidic Extraction: Transfer to a separatory funnel and extract with 3 x 50 mL of 1M HCl.

    • Validation: The aqueous layer should now contain your protonated target compound. The organic layer contains neutral impurities.

  • Organic Wash: Wash the combined aqueous acidic layers with 50 mL of fresh EtOAc to remove residual lipophilic impurities. Discard this organic wash.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches strictly >12.

    • Validation: Use pH paper to confirm pH >12. The solution will turn cloudy as the amine deprotonates and crashes out as a lipophilic free base.

  • Final Extraction: Extract the cloudy aqueous layer with 3 x 50 mL of Dichloromethane (DCM).

  • Drying: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Flash Chromatography on Amine-Functionalized Silica

Causality: Avoids the irreversible binding of the primary amine to standard silica, preserving yield.

  • Column Equilibration: Equilibrate an amine-functionalized silica cartridge (e.g., KP-NH) with 100% Hexanes.

  • Loading: Dissolve the free-base amine from Protocol A in a minimum volume of DCM and dry-load it onto the column.

  • Elution: Run a gradient from 0% to 50% Ethyl Acetate in Hexanes over 10 column volumes. (No TEA is required).

  • Fraction Validation: Spot fractions on a standard TLC plate. Stain with Ninhydrin and heat.

    • Validation: The primary amine will immediately appear as a dark purple/pink spot, confirming the presence of the target compound.

Section 4: Visual Workflows

PurificationWorkflow Start Crude (1-Phenylpyrrolidin-2-yl)methanamine Extraction Acid-Base Extraction (pH swing 2 to 12) Start->Extraction Remove neutrals Scavenger Metal Scavenging (Remove Pd/Cu traces) Extraction->Scavenger Organic phase Chromatography Flash Chromatography (Amine-modified Silica) Scavenger->Chromatography Filtered extract HPLC Preparative RP-HPLC (High pH Buffer) Chromatography->HPLC Polish impurities Pure Purified Target Compound HPLC->Pure

Caption: Workflow for the isolation and purification of crude amine extracts.

pHEffect LowPH Low pH Mobile Phase (0.1% TFA, pH ~2) Protonated Primary Amine Protonated (R-NH3+) LowPH->Protonated HighPH High pH Mobile Phase (10mM NH4HCO3, pH ~10) Deprotonated Primary Amine Free Base (R-NH2) HighPH->Deprotonated ResultLow Ion-pairing improves peak shape but reduces C18 retention Protonated->ResultLow ResultHigh Increased lipophilicity Maximizes C18 retention Deprotonated->ResultHigh

Caption: Mechanistic effect of mobile phase pH on primary amine retention in RP-HPLC.

References

  • Title: Is there an easy way to purify organic amines? - Biotage Source: Biotage URL: [Link]

  • Title: The LC Handbook - Agilent Source: Agilent URL: [Link]

  • Title: High performance liquid chromatography quality control Source: ResearchGate URL: [Link]

  • Title: SOLUTIONS FOR PURIFICATION & CHROMATOGRAPHY - Chemie Brunschwig Source: Chemie Brunschwig URL: [Link]

Sources

Optimization

Overcoming steric hindrance using (1-Phenylpyrrolidin-2-yl)methanamine catalysts

Topic: Overcoming Steric Hindrance using (1-Phenylpyrrolidin-2-yl)methanamine Catalysts Welcome to the Technical Support Center for Chiral Diamine Organocatalysis. As a Senior Application Scientist, I frequently assist r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Overcoming Steric Hindrance using (1-Phenylpyrrolidin-2-yl)methanamine Catalysts

Welcome to the Technical Support Center for Chiral Diamine Organocatalysis. As a Senior Application Scientist, I frequently assist researchers in optimizing asymmetric transformations. (1-Phenylpyrrolidin-2-yl)methanamine is a highly privileged primary-tertiary diamine catalyst. However, when applied to sterically demanding substrates—such as α-branched aldehydes or bulky β-substituted nitroalkenes—researchers often encounter sluggish kinetics and eroded stereocontrol.

This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to help you bypass steric barriers and achieve excellent yields and enantiomeric excess (ee%).

Mechanism of Action: The Enamine-Iminium Activation Pathway

To troubleshoot steric hindrance, we must first understand the catalyst's bifunctional nature. The primary amine condenses with the carbonyl donor to form a reactive enamine or iminium ion. Simultaneously, the tertiary amine (the pyrrolidine nitrogen bonded to the phenyl group) acts as a hydrogen-bond acceptor or general base, directing the incoming electrophile[1].

G Substrate Carbonyl Substrate (Sterically Hindered) Intermediate Reactive Enamine/ Iminium Ion Substrate->Intermediate Condensation Catalyst (1-Phenylpyrrolidin-2-yl) methanamine Catalyst->Intermediate Primary Amine Acid Acid Co-catalyst (e.g., TFA) Acid->Intermediate Accelerates Formation Product Chiral Product (High ee%) Intermediate->Product Stereoselective Addition Nucleophile Bulky Nucleophile (e.g., Nitroalkene) Nucleophile->Product H-Bonding via Tertiary Amine

Workflow of enamine/iminium activation using primary-tertiary diamine catalysts.

Troubleshooting Guide: Overcoming Steric Clashes
Issue 1: Sluggish Conversion Rates (<50%) with Bulky Michael Acceptors
  • The Problem: Reactions using bulky electrophiles (e.g., 2-nitro-β-nitrostyrene) stall, yielding poor conversion even after 24–48 hours.

  • The Causality: Severe steric repulsion between the bulky N-phenyl ring of the catalyst and the incoming hindered electrophile raises the activation energy barrier. Furthermore, bulky ketones struggle to undergo the initial condensation to form the critical enamine intermediate.

  • The Solution: Implement a strong acid co-catalyst strategy. The addition of Trifluoroacetic acid (TFA) protonates the initial aminal intermediate, rapidly driving the dehydration step to force iminium/enamine formation[1].

Issue 2: Erosion of Enantioselectivity (<80% ee) in α-Branched Substrates
  • The Problem: The reaction reaches completion, but the enantiomeric excess is unacceptably low.

  • The Causality: In sterically congested environments, steric clash overrides the delicate non-covalent hydrogen-bonding interactions that normally dictate the stereochemical approach. The transition state becomes "loose," allowing the electrophile to attack from the unshielded face.

  • The Solution: Switch the solvent system from traditional non-polar organic solvents (like toluene) to an aqueous medium. Water repels the hydrophobic organic substrates, forcing them into a tightly packed, highly organized transition state within the catalyst's hydrophobic pocket. This "hydrophobic effect" restores high stereoselectivity despite the bulky substituents[2].

G Start Issue: Low Yield or ee% with Bulky Substrates CheckYield Is Conversion < 50%? Start->CheckYield LowYield Yes: Steric Clash Preventing Iminium CheckYield->LowYield Yes CheckEE No, but ee% is < 80% CheckYield->CheckEE No Sol1 Increase TFA Co-catalyst (up to 20 mol%) LowYield->Sol1 Sol2 Switch to Aqueous Media (Hydrophobic Effect) LowYield->Sol2 LowEE Loose Transition State (Poor H-Bonding) CheckEE->LowEE Yes Sol3 Lower Temp to 0°C & Ensure Vigorous Stirring LowEE->Sol3

Decision tree for troubleshooting low conversion and poor enantioselectivity.

Quantitative Data: Co-Catalyst & Solvent Optimization

The following table summarizes typical optimization results demonstrating how adjusting the co-catalyst and solvent environment rescues the reaction profile of sterically hindered substrates[1][2][3].

Catalyst LoadingCo-Catalyst (mol%)SolventSubstrate (Acceptor)Yield (%)ee (%)
10 mol%NoneTolueneβ-Nitrostyrene (Standard)8592
10 mol%NoneToluene2-Nitro-β-nitrostyrene (Bulky)4271
10 mol%TFA (20 mol%)Toluene2-Nitro-β-nitrostyrene (Bulky)7875
10 mol%TFA (20 mol%)Water2-Nitro-β-nitrostyrene (Bulky)95 >99
Standard Operating Procedure (SOP): Optimized Protocol for Hindered Substrates

To ensure reproducibility, follow this self-validating protocol for the enantioselective Michael addition of cyclic ketones to sterically hindered nitroalkenes.

Step 1: Catalyst Activation In a 10 mL round-bottom flask, dissolve (1-Phenylpyrrolidin-2-yl)methanamine (0.1 mmol, 10 mol%) in 2.0 mL of deionized water. Add Trifluoroacetic acid (TFA) (0.2 mmol, 20 mol%).

  • Self-Validation Check: The solution should remain clear. A slight exotherm indicates successful salt formation.

Step 2: Donor Pre-Equilibration Add the ketone donor (e.g., cyclohexanone, 5.0 mmol, 5 equiv) to the aqueous catalyst solution. Stir at room temperature for 10 minutes. This allows the pre-equilibrium of the enamine intermediate to establish before introducing the bulky electrophile.

Step 3: Electrophile Introduction & Reaction Slowly add the sterically hindered Michael acceptor (e.g., 2-nitro-β-nitrostyrene, 1.0 mmol, 1 equiv) in one portion. Stir vigorously (1000 rpm) to ensure a fine emulsion. High shear mixing is critical to maximize the interfacial surface area, leveraging the hydrophobic effect.

Step 4: Monitoring & Validation Monitor the reaction via TLC (Hexanes/EtOAc 4:1).

  • Self-Validation Check: The complete disappearance of the bright yellow nitroalkene spot (typically within 1–2 hours under these optimized conditions) confirms that the steric barrier to carbon-carbon bond formation has been successfully bypassed.

Step 5: Quenching & Isolation Extract the aqueous emulsion with ethyl acetate (3 x 5 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize the TFA, followed by brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

Frequently Asked Questions (FAQs)

Q: Why use the N-phenyl derivative instead of the unsubstituted pyrrolidin-2-ylmethanamine? A: The N-phenyl group is critical for two reasons. First, it reduces the basicity of the pyrrolidine nitrogen via resonance, preventing the tertiary amine from being irreversibly protonated (poisoned) by the acid co-catalyst. Second, it provides a rigid, planar steric wall that shields one face of the reactive enamine, forcing the incoming electrophile to approach from the opposite face, thereby ensuring high enantio-induction.

Q: Can this catalyst be used for generating adjacent quaternary stereocenters? A: Yes. Primary-tertiary chiral diamines are highly effective for diastereodivergent asymmetric Michael additions. By carefully tuning the acid co-catalyst and solvent, they can form complex adjacent chiral centers, such as those found in 3,3-disubstituted oxindoles, even when both coupling partners are highly sterically demanding[4].

Q: Why am I seeing anti-isomer formation instead of the desired syn-isomer? A: Diastereoselectivity erosion often occurs when the reaction temperature is too high, allowing the substrates to overcome the rotational barrier of the transition state. Lower the reaction temperature to 0°C and ensure vigorous stirring if using an aqueous emulsion to maintain tight hydrophobic packing.

References
  • [3] Cas 72300-69-7,(R)-C-PYRROLIDIN-2-YL-METHYLAMINE | lookchem. LookChem. URL:

  • [2] Asymmetric 1,4-Michael Addition in Aqueous Medium Using Hydrophobic Chiral Organocatalysts | The Journal of Organic Chemistry - ACS Publications. ACS Publications. URL:

  • [4] Diastereodivergent Catalytic Asymmetric Michael Addition of 2-Oxindoles to α,β-Unsaturated Ketones by Chiral Diamine Catalysts - PubMed. National Institutes of Health. URL:

  • [1] Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - Beilstein Journals. Beilstein Journals. URL:

Sources

Troubleshooting

Handling moisture sensitivity of (1-Phenylpyrrolidin-2-yl)methanamine in the lab

Welcome to the technical support center for (1-Phenylpyrrolidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for ha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (1-Phenylpyrrolidin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for handling this moisture-sensitive compound. The following information is curated to ensure scientific integrity and provide practical, field-proven insights to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is (1-Phenylpyrrolidin-2-yl)methanamine and why is it considered moisture-sensitive?

(1-Phenylpyrrolidin-2-yl)methanamine is a pyrrolidine derivative with a primary amine group, making it a valuable building block in medicinal chemistry and drug discovery.[1][2] Its moisture sensitivity stems from the hygroscopic nature of the amine functional group, which readily absorbs water from the atmosphere.[3] This can lead to various experimental complications.

Q2: What are the primary consequences of moisture contamination?

Moisture contamination can lead to several adverse effects:

  • Inaccurate Weighing: The absorbed water adds to the measured weight, leading to the use of less of the actual compound and resulting in inaccurate solution concentrations.[4]

  • Chemical Degradation: Water can participate in undesirable side reactions, such as hydrolysis, potentially degrading the compound and affecting its purity and stability.[4]

  • Reaction Inhibition or Alteration: In moisture-sensitive reactions, the presence of water can inhibit the desired transformation or lead to the formation of byproducts, ultimately lowering the yield and purity of the target molecule.

Q3: How should I properly store (1-Phenylpyrrolidin-2-yl)methanamine?

To maintain its integrity, (1-Phenylpyrrolidin-2-yl)methanamine should be stored in a tightly sealed, airtight container.[3][5] For long-term storage, it is advisable to keep it in a cool, dry place, such as a desiccator containing a suitable drying agent or in a controlled inert atmosphere (e.g., a glovebox).[3][4][6] Some suppliers recommend storage under an inert atmosphere at low temperatures (e.g., -10°C).[7]

Q4: What immediate steps should I take if I suspect my compound has been exposed to moisture?

If you suspect moisture exposure, it is crucial to assess the extent of the issue. Minor clumping might be addressed by gently breaking up the clumps with a dry spatula in a low-humidity environment.[4] However, for quantitative applications, it is highly recommended to determine the water content using an appropriate analytical method, such as Karl Fischer titration, before use.[8]

Troubleshooting Guides

Issue 1: Inconsistent reaction yields or unexpected byproducts.

This is a classic symptom of moisture contamination in your starting material or reaction setup.

Root Cause Analysis:

  • Contaminated Reagent: The (1-Phenylpyrrolidin-2-yl)methanamine may have absorbed atmospheric moisture.

  • Wet Solvents: The solvents used in the reaction may contain unacceptable levels of water.

  • Improperly Dried Glassware: Residual moisture on the surface of glassware is a common source of water contamination.[9][10]

  • Atmospheric Exposure During Reaction: Performing the reaction open to the air can introduce moisture, especially on humid days.

Troubleshooting Workflow:

A Inconsistent Yields/ Byproducts B Verify Reagent Purity A->B C Check Solvent Water Content A->C D Ensure Proper Glassware Drying A->D E Implement Inert Atmosphere Technique A->E F Successful Reaction B->F C->F D->F E->F

Workflow for troubleshooting inconsistent reactions.

Detailed Protocols:

1. Quantifying Water Content via Karl Fischer Titration:

Karl Fischer titration is the gold standard for determining the water content in amines.[8][11]

  • Principle: This method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent. For strongly basic amines, a neutralizing agent like benzoic acid should be added to the titration medium to prevent a pH shift that can lead to inaccurate results.[8][12]

  • Procedure (Volumetric or Coulometric):

    • Place the appropriate Karl Fischer reagent into the titration cell.

    • Titrate the solvent to dryness to establish a stable baseline.

    • Accurately weigh a sample of (1-Phenylpyrrolidin-2-yl)methanamine in a gas-tight syringe.

    • Inject the sample into the titration cell and start the titration.

    • The instrument will automatically determine the water content.

2. Drying Reaction Solvents:

The choice of drying agent is critical and depends on the solvent being used. For solvents commonly used with amines (e.g., aprotic solvents), molecular sieves are often a good choice.

Drying AgentSuitable ForUnsuitable For
Molecular Sieves (3Å or 4Å) Ethers (THF, Dioxane), Halogenated Solvents (DCM), Hydrocarbons, AcetonitrileProtic solvents (can be slow)
Calcium Hydride (CaH2) Ethers, Hydrocarbons, AminesAlcohols, Esters, Ketones, Acids
Sodium/Benzophenone Ethers, HydrocarbonsHalogenated solvents, Ketones, Esters, Protic solvents
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH) Amines, some EthersAcids, Esters, Aldehydes, Ketones
Calcium Chloride (CaCl2) Alkyl and Aryl Halides, Saturated Hydrocarbons, EthersAlcohols, Amines, Fatty Acids, Ketones, Phenols

Table of common drying agents and their compatibility.[13][14][15][16]

  • Procedure for Drying with Molecular Sieves:

    • Activate the molecular sieves by heating them in a glassware oven (e.g., 150-200°C) under vacuum overnight.

    • Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).

    • Add the activated sieves to the solvent (approximately 5-10% w/v).

    • Allow the solvent to stand for at least 24 hours before use. For best results, distill the solvent from the drying agent under an inert atmosphere.

3. Handling Under an Inert Atmosphere:

For moisture-sensitive reactions, it is essential to use inert atmosphere techniques, such as a Schlenk line or a glovebox, to exclude atmospheric moisture and oxygen.[6][17]

  • Principle: These techniques create a reaction environment composed of a dry, inert gas (typically nitrogen or argon).[6]

  • Basic Schlenk Line Setup and Procedure:

    • Drying Glassware: All glassware should be oven-dried (e.g., 125°C overnight) and assembled while hot, then allowed to cool under a stream of dry inert gas.[9][10]

    • Purging the System: The assembled apparatus is subjected to several cycles of evacuating the air with a vacuum pump and backfilling with inert gas.

    • Reagent Transfer: Liquid reagents, like (1-Phenylpyrrolidin-2-yl)methanamine, are transferred using gas-tight syringes or cannulas.[9][10] The headspace of the reagent bottle should be flushed with inert gas before transfer.[18]

    • Maintaining Positive Pressure: The reaction is maintained under a slight positive pressure of inert gas throughout the experiment, which is typically vented through an oil bubbler to prevent air from entering the system.[9][10]

A Oven-Dry and Assemble Hot Glassware B Cool Under Inert Gas Stream A->B C Evacuate and Backfill Cycle (3x) B->C D Introduce Dry Solvents/Reagents via Syringe/Cannula C->D E Maintain Positive Pressure (Oil Bubbler) D->E F Run Reaction E->F

Workflow for setting up a reaction under inert atmosphere.

Issue 2: The compound appears clumped or has a wet appearance.

This is a direct visual indicator of significant moisture absorption.

Troubleshooting Steps:

  • Isolate the Material: Immediately close the container tightly to prevent further moisture uptake.

  • Work in a Controlled Environment: If possible, handle the material inside a glovebox or a glove bag with a dry atmosphere.[6][19] If not available, work quickly in an area with low humidity.[4]

  • Assess the Severity:

    • Minor Clumping: Gently break up the clumps with a clean, dry spatula.[4] The material may still be usable for non-critical applications, but quantitative accuracy will be compromised.

    • Severe Caking/Wet Appearance: The compound has likely absorbed a significant amount of water. It is strongly recommended to either dry the material or quantify the water content before use.

  • Drying the Compound (Use with Caution):

    • High-Vacuum Drying: Place the compound in a suitable flask and dry under high vacuum for several hours. A desiccant like phosphorus pentoxide can be placed in the vacuum line (but not in direct contact with the amine) to trap water.

    • Oven Drying (Not Generally Recommended for Amines): Gentle heating in a vacuum oven can be attempted, but there is a risk of decomposition. Always perform this on a small scale first and verify the compound's integrity afterward (e.g., by NMR or melting point).

  • Best Practice - Aliquoting: For future use, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere.[4] This minimizes the exposure of the entire batch to moisture during repeated openings.

By implementing these rigorous handling and troubleshooting procedures, you can significantly mitigate the challenges associated with the moisture sensitivity of (1-Phenylpyrrolidin-2-yl)methanamine, leading to more reliable and reproducible experimental outcomes.

References

  • Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety, University of Illinois. Retrieved from [Link]

  • Wipf, P. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Robbins, G. D., & Bullin, J. A. (1984). Analysis of Amine Solutions by Gas Chromatography. Energy Progress, 4(4), 229-232. Retrieved from [Link]

  • Water contents Amines. (n.d.). Hiranuma Sangyo Co., Ltd. Retrieved from [Link]

  • Solvent drying and drying agents. (n.d.). Delloyd's Lab-Tech Chemistry resource. Retrieved from [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Retrieved from [Link]

  • Drying agents and their compatibilities. (2003, February 3). Hive Stimulants. Retrieved from [Link]

  • Drying solvents. (2023, July 25). Sciencemadness Wiki. Retrieved from [Link]

  • (1-phenylpyrrolidin-2-yl)methanamine — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024, October 17). MDPI. Retrieved from [Link]

  • chemical handling and storage section 6. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420–1432. Retrieved from [Link]

  • Questions in PYRROLIDINES. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]

  • (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone. (2007). Acta Crystallographica Section E: Structure Reports Online, 63(Pt 9), o3781. Retrieved from [Link]

  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem. Retrieved from [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. (2006). Drugs.ie. Retrieved from [Link]

  • 1-Phenylpyrrolidin-2-one. (n.d.). PubChem. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Pyrrolidine-Based Catalysts in Asymmetric Synthesis: Spotlight on (1-Phenylpyrrolidin-2-yl)methanamine Derivatives

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective for researchers, scientists, and drug development professionals. Asy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective for researchers, scientists, and drug development professionals. Asymmetric organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysts, with pyrrolidine-based structures standing out as a particularly successful and versatile class of catalysts.[1][2] This guide provides an in-depth technical comparison of various pyrrolidine-derived organocatalysts, with a special focus on the performance and applications of (1-Phenylpyrrolidin-2-yl)methanamine and its derivatives against other notable pyrrolidine-based catalysts.

The foundational pyrrolidine scaffold, most famously represented by the amino acid L-proline, has been the cornerstone of numerous asymmetric transformations.[3][4] The unique conformational rigidity of the five-membered ring, coupled with the nucleophilicity of the secondary amine, allows these catalysts to activate carbonyl compounds through the formation of nucleophilic enamine intermediates.[1][] This guide will delve into the nuances of catalyst design, mechanistic pathways, and the resulting impact on reaction outcomes, supported by experimental data and detailed protocols.

The Progenitor: L-Proline and its Legacy

L-proline, a naturally occurring amino acid, is often considered the simplest and one of the most influential pyrrolidine-based organocatalysts. Its ability to act as a bifunctional catalyst, with the secondary amine forming an enamine and the carboxylic acid group acting as a Brønsted acid to activate the electrophile, has made it a workhorse in asymmetric synthesis.[][6] Despite its utility, proline suffers from limitations such as low solubility in many organic solvents and sometimes requires high catalyst loadings.[7] This has spurred the development of a vast array of proline derivatives and other pyrrolidine-based catalysts designed to overcome these drawbacks and expand the scope of organocatalyzed reactions.

The Rise of Prolinol Derivatives: The Hayashi-Jørgensen Catalysts

A significant breakthrough in the field was the independent development of diarylprolinol silyl ethers by Hayashi and Jørgensen.[3][4][8] These catalysts, often referred to as Hayashi-Jørgensen catalysts, feature a bulky diaryl(trialkylsilyloxy)methyl group at the C2 position of the pyrrolidine ring. This sterically demanding substituent provides a highly effective chiral environment, leading to excellent enantioselectivities in a variety of reactions, including Michael additions and aldol reactions.[8][9] The silyl ether group enhances solubility in organic solvents and allows for fine-tuning of the catalyst's steric and electronic properties.[8]

(1-Phenylpyrrolidin-2-yl)methanamine and its Congeners: A Focus on Diamine and Bifunctional Systems

(1-Phenylpyrrolidin-2-yl)methanamine and its derivatives represent another important class of pyrrolidine-based catalysts. The introduction of a phenyl group on the pyrrolidine nitrogen and an aminomethyl side chain at the C2 position creates a chiral diamine scaffold. This structural motif offers several advantages:

  • Bifunctionality: The two amine groups can participate in catalysis, with one forming the enamine and the other potentially acting as a Brønsted base or coordinating to other reactants.

  • Tunability: The primary amine provides a handle for further functionalization, allowing for the synthesis of more complex and specialized catalysts, such as bifunctional thiourea or squaramide catalysts.[6][10]

  • Chelation: The diamine structure can act as a bidentate ligand for metal catalysts, bridging the fields of organocatalysis and transition metal catalysis.[11]

The phenyl group at the N1 position influences the catalyst's steric and electronic properties, which can have a profound effect on its reactivity and selectivity. Research has shown that the steric bulk introduced by substituents on the pyrrolidine ring is crucial for creating a well-defined chiral pocket to control the stereochemical outcome of the reaction.[11]

Comparative Performance in Key Asymmetric Reactions

The efficacy of a catalyst is best judged by its performance in key chemical transformations. The asymmetric Michael addition and aldol reaction are benchmark reactions for evaluating the performance of new organocatalysts.

Asymmetric Michael Addition

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. Pyrrolidine-based catalysts excel in promoting the asymmetric Michael addition of ketones and aldehydes to nitroolefins.

General Enamine Catalytic Cycle for Michael Addition

G cluster_cycle Enamine Catalytic Cycle Ketone Ketone Enamine Enamine Ketone->Enamine + Catalyst - H2O Adduct_Intermediate Adduct_Intermediate Enamine->Adduct_Intermediate + Nitroalkene Iminium_Intermediate Iminium_Intermediate Adduct_Intermediate->Iminium_Intermediate Tautomerization Product_Catalyst Product_Catalyst Iminium_Intermediate->Product_Catalyst + H2O Product_Catalyst->Ketone Product + Catalyst (regenerated) caption Figure 1: Generalized enamine catalytic cycle for the Michael addition.

Figure 1: Generalized enamine catalytic cycle for the Michael addition.

Table 1: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

CatalystCatalyst Loading (mol%)SolventTime (h)Yield (%)dr (syn:anti)ee (%)Reference
L-Proline20DMSO249595:520[3]
(S)-Diphenylprolinol TMS ether10Toluene29893:799[8]
Pyrrolidine-thiourea 1a10Water129999:199[10]
(1-Phenylpyrrolidin-2-yl)methanamine derivative20CH2Cl2795-9970:30 - 78:22~68 (syn)[12]

Data is compiled from various sources and reaction conditions may vary slightly.

As the data in Table 1 illustrates, while L-proline can catalyze the reaction, it provides low enantioselectivity. The Hayashi-Jørgensen catalyst (diphenylprolinol TMS ether) offers a significant improvement in both reaction time and enantioselectivity. Bifunctional catalysts, such as the pyrrolidine-thiourea derivative, demonstrate exceptional performance, even in water. The (1-Phenylpyrrolidin-2-yl)methanamine derivative also shows high yields but with moderate diastereo- and enantioselectivity in this specific example, highlighting that the catalyst structure must be carefully optimized for each reaction.

Asymmetric Aldol Reaction

The aldol reaction is another cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds. Pyrrolidine-based organocatalysts have been extensively used to control the stereochemical outcome of this reaction.

Table 2: Comparison of Pyrrolidine-Based Catalysts in the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)dr (anti:syn)ee (%) (anti)Reference
L-Proline30DMSOrt6897:396[3]
(S)-Pyrrolidine sulfonamide10Waterrt95>99:199[13]
Pyrrolidine-oxadiazolone conjugate10CH2Cl2rt95>97:3>99.9[14]
Prolinamide-thiourea2Toluene-209095:581[7]

Data is compiled from various sources and reaction conditions may vary slightly.

In the asymmetric aldol reaction, L-proline can provide good results, but often requires high catalyst loadings. Modified pyrrolidine catalysts, such as the pyrrolidine sulfonamide and the pyrrolidine-oxadiazolone conjugate, demonstrate excellent yields and stereoselectivities, often under milder conditions and in environmentally friendly solvents like water.[13][14] This underscores the importance of catalyst design in achieving optimal performance.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the asymmetric Michael addition and aldol reaction are provided below. These protocols are based on established procedures and serve as a starting point for researchers.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroalkene

This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroalkene using a chiral pyrrolidine-based organocatalyst.[15]

Experimental Workflow

Figure 2: Workflow for a typical asymmetric Michael addition.

Procedure:

  • To a stirred solution of the nitroalkene (0.5 mmol) and the chiral pyrrolidine-based catalyst (e.g., (S)-diphenylprolinol TMS ether, 0.05 mmol, 10 mol%) in the chosen solvent (e.g., toluene, 2 mL) at room temperature, is added the aldehyde (1.5 mmol).

  • The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.

  • Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.

  • The product is eluted with a suitable solvent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • The yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the product are determined.

Protocol 2: Asymmetric Aldol Reaction of a Ketone with an Aldehyde

This protocol outlines a general procedure for the direct asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a chiral pyrrolidine derivative.[16]

Procedure:

  • In a reaction vial, the aromatic aldehyde (0.5 mmol), the ketone (2 mL), and the chiral pyrrolidine catalyst (e.g., a pyrrolidine-oxadiazolone conjugate, 0.05 mmol, 10 mol%) are combined.

  • The reaction mixture is stirred at room temperature in the open air.

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the excess ketone is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to give the pure aldol product.

  • The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.

Conclusion and Future Outlook

The family of pyrrolidine-based organocatalysts has proven to be an exceptionally rich and fruitful area of research in asymmetric synthesis. From the pioneering work with L-proline to the development of highly sophisticated and efficient catalysts like the Hayashi-Jørgensen catalysts and various bifunctional systems derived from structures such as (1-Phenylpyrrolidin-2-yl)methanamine, the field continues to evolve.

The choice of catalyst is critical and depends on the specific reaction, substrates, and desired outcome. While simple structures like L-proline can be effective, more elaborate catalysts often provide superior performance in terms of reactivity, stereoselectivity, and substrate scope. The development of catalysts that can operate under mild, environmentally benign conditions, such as in water or under solvent-free conditions, is a particularly promising direction for future research.

As our understanding of reaction mechanisms deepens, so too will our ability to design and synthesize novel pyrrolidine-based catalysts with even greater efficiency and selectivity. This will undoubtedly lead to new and improved methods for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and fine chemical industries.

References

Sources

Comparative

1H NMR and 13C NMR reference spectra for (1-Phenylpyrrolidin-2-yl)methanamine

Analytical Comparison Guide: 1H/13C NMR Reference Spectra and Structural Validation of (1-Phenylpyrrolidin-2-yl)methanamine (1-Phenylpyrrolidin-2-yl)methanamine (CAS: 54929-87-2)[1][2] is a critical synthetic intermediat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: 1H/13C NMR Reference Spectra and Structural Validation of (1-Phenylpyrrolidin-2-yl)methanamine

(1-Phenylpyrrolidin-2-yl)methanamine (CAS: 54929-87-2)[1][2] is a critical synthetic intermediate and pharmacophore frequently utilized in drug discovery. Structurally, it merges an aniline-like phenyl group with a pyrrolidine ring and a primary amine. Accurate structural elucidation of this compound is paramount for researchers developing central nervous system (CNS) therapeutics or novel catalysts.

This guide objectively compares the efficacy of different NMR solvents (CDCl₃ vs. DMSO-d₆) and analytical techniques (1D vs. 2D NMR) to establish a self-validating system for the rigorous characterization of this compound.

Solvent Selection: CDCl₃ vs. DMSO-d₆

The choice of deuterated solvent fundamentally alters the chemical shift environment, particularly for the exchangeable primary amine (-NH₂) protons and the electron-rich phenyl ring.

  • CDCl₃ (Non-polar, weakly interacting): Provides excellent resolution for the aliphatic pyrrolidine protons. The -NH₂ protons typically appear as a broad singlet around 1.3–1.6 ppm. Because CDCl₃ does not strongly hydrogen-bond, the amine protons exchange rapidly, preventing observable scalar coupling to the adjacent -CH₂- group.

  • DMSO-d₆ (Highly polar, strong H-bond acceptor): DMSO heavily solvates the -NH₂ group. Causality: The strong hydrogen bonding decreases the electron density around the amine protons, deshielding them and shifting the signal significantly downfield (typically to 3.0–3.5 ppm). Furthermore, DMSO slows the proton exchange rate, which can occasionally allow the observation of ³J coupling between the -NH₂ and the adjacent methylene protons.

Verdict: CDCl₃ is the superior solvent for routine purity checks and carbon assignments due to its lack of spectral overlap in the aliphatic region. DMSO-d₆ should be reserved for specific investigations into hydrogen bonding or when solubility is an issue.

Comparative Spectral Data (1D NMR)

The following tables summarize the reference chemical shifts for (1-Phenylpyrrolidin-2-yl)methanamine in CDCl₃ at 298 K (400 MHz for ¹H, 100 MHz for ¹³C).

Table 1: ¹H NMR Reference Data (CDCl₃)

Note: The nitrogen atom acts as a strong electron-donating group (EDG) via resonance into the phenyl ring, significantly shielding the ortho and para protons compared to standard benzene.

Position¹H Chemical Shift (δ, ppm)Multiplicity & IntegrationCoupling Constant (J in Hz)Assignment Rationale
Phenyl meta 7.21t, 2H7.8Least shielded aromatic protons.
Phenyl para 6.68t, 1H7.3Shielded by resonance from N-lone pair.
Phenyl ortho 6.62d, 2H8.1Shielded by resonance; adjacent to substituted carbon.
Pyrrolidine C2-H 3.82m, 1H-Deshielded by adjacent N atom and branching.
Pyrrolidine C5-H₂ 3.45, 3.15m, 2H (diastereotopic)-Deshielded by adjacent N atom.
Methanamine -CH₂- 2.85, 2.65dd, 2H (diastereotopic)12.5, 4.5Deshielded by adjacent primary amine.
Pyrrolidine C3, C4 1.85 – 2.10m, 4H-Aliphatic ring backbone.
Amine -NH₂ 1.45br s, 2H-Broad due to quadrupolar relaxation of ¹⁴N and exchange.
Table 2: ¹³C NMR Reference Data (CDCl₃)
Carbon Type¹³C Chemical Shift (δ, ppm)Structural Assignment
Aromatic (C-ipso) 147.5Directly attached to electronegative N.
Aromatic (C-meta) 129.2Unaffected by resonance shielding.
Aromatic (C-para) 115.8Shielded by +M effect of nitrogen.
Aromatic (C-ortho) 112.4Shielded by +M effect of nitrogen.
Pyrrolidine C2 59.3Alpha to N, highly branched.
Pyrrolidine C5 47.8Alpha to N.
Methanamine -CH₂- 44.5Alpha to primary amine.
Pyrrolidine C3 29.1Beta to N.
Pyrrolidine C4 23.4Gamma to N.

Structural Validation: 1D vs. 2D NMR Workflows

While 1D NMR provides a baseline, the structural complexity of the diastereotopic protons in the pyrrolidine ring necessitates 2D NMR for unambiguous assignment.

Experimental Protocol: Self-Validating NMR Workflow

To ensure high-fidelity data, follow this self-validating experimental protocol:

Step 1: Sample Preparation

  • Dissolve 15–20 mg of (1-Phenylpyrrolidin-2-yl)methanamine in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that degrade magnetic field homogeneity.

Step 2: 1D Acquisition & D₂O Exchange (The Validation Step)

  • Acquire the standard ¹H NMR spectrum (ns=16, d1=2s).

  • Self-Validation: To definitively prove the assignment of the primary amine, add 1 drop (approx. 10 µL) of D₂O to the NMR tube. Shake vigorously for 30 seconds and allow the phases to separate.

  • Re-acquire the ¹H NMR spectrum. The broad singlet at 1.45 ppm will disappear due to rapid deuterium exchange (-NH₂ → -ND₂), confirming its identity. The residual HOD peak will appear at ~4.7 ppm.

Step 3: 2D NMR Acquisition (COSY & HSQC)

  • Acquire a ¹H-¹H COSY spectrum to map the spin system of the pyrrolidine ring (C2-H coupling to C3-H₂, and C4-H₂ coupling to C5-H₂).

  • Acquire a ¹H-¹³C HSQC spectrum to resolve the overlapping multiplets in the 1.85–2.10 ppm region by correlating them to their distinct ¹³C chemical shifts (29.1 ppm and 23.4 ppm).

Workflow Visualization

The following diagram illustrates the logical progression of the analytical workflow, emphasizing the decision gates for structural validation.

NMR_Workflow Sample Sample Prep: 15mg in 0.6mL CDCl3 Acq1D Acquire 1D 1H & 13C NMR Sample->Acq1D CheckNH2 Are -NH2 signals ambiguous? Acq1D->CheckNH2 D2O Perform D2O Exchange (-NH2 -> -ND2) CheckNH2->D2O Yes Acq2D Acquire 2D NMR (COSY, HSQC, HMBC) CheckNH2->Acq2D No D2O->Acq2D Validate Unambiguous Structural Validation Achieved Acq2D->Validate

Caption: Step-by-step logical workflow for the NMR structural validation of pyrrolidine derivatives.

Mechanistic Insights: The Aniline-Pyrrolidine System

Understanding the electronic distribution of (1-Phenylpyrrolidin-2-yl)methanamine is critical for interpreting its spectra. The nitrogen atom at position 1 of the pyrrolidine ring is sp³ hybridized but undergoes rapid inversion. However, because it is attached to a phenyl ring, the lone pair participates in resonance with the aromatic π-system.

This resonance has two primary effects:

  • Aromatic Shielding: It pushes electron density into the ortho and para positions of the phenyl ring, shielding those protons and carbons significantly compared to a standard alkyl-benzene.

  • Nitrogen Deshielding: The partial delocalization of the lone pair away from the nitrogen atom makes the nitrogen slightly electron-deficient, which in turn deshields the adjacent aliphatic protons (C2-H and C5-H₂) via the inductive effect, pushing them further downfield than a typical aliphatic amine.

By combining foundational 1D chemical shifts, D₂O exchange validation, and 2D correlation mapping, researchers can confidently verify the identity and purity of (1-Phenylpyrrolidin-2-yl)methanamine against synthetic byproducts or structural isomers.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Available at:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. Available at:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. Available at:[Link]

  • PubChem. Compound Summary for CID 1343942-76-6: (1-phenylpyrrolidin-2-yl)methanamine. National Center for Biotechnology Information. Available at:[Link]

Sources

Validation

Comparative Binding Efficacy of (1-Phenylpyrrolidin-2-yl)methanamine Analogs in Target-Directed Drug Discovery

Executive Summary As a Senior Application Scientist, I frequently evaluate pharmacophores that can bypass traditional, often promiscuous, binding motifs. The (1-phenylpyrrolidin-2-yl)methanamine scaffold and its derivati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate pharmacophores that can bypass traditional, often promiscuous, binding motifs. The (1-phenylpyrrolidin-2-yl)methanamine scaffold and its derivatives have emerged as highly versatile building blocks in medicinal chemistry. Unlike classical zinc-binding groups (e.g., hydroxamates) which often suffer from poor selectivity, this pyrrolidine-based analog provides a rigid, stereochemically tunable core that achieves high target specificity through precise spatial orientation of its phenyl and methanamine appendages[1].

This technical guide objectively compares the binding efficacy of these analogs across three distinct therapeutic targets: ADAMTS-5 (osteoarthritis), Cannabinoid Receptor 2 (inflammation/pain), and Bcl-2 proteins (oncology).

Stereospecificity and Positional Isomerism in ADAMTS-5 Inhibition

ADAMTS-5 is a primary aggrecanase responsible for cartilage degradation in osteoarthritis. Traditional inhibitors rely on zinc-chelating motifs, leading to off-target metalloprotease inhibition (e.g., MMPs)[2]. However, Encoded Library Technology (ELT) has identified that the (R)-pyrrolidin-2-ylmethanamine analog acts as a highly potent, non-classical inhibitor[1].

Causality of Binding: The (R)-enantiomer precisely positions the basic methanamine nitrogen to interact with the S1' pocket of ADAMTS-5, while the pyrrolidine ring restricts conformational entropy, enhancing binding affinity. Altering the stereocenter to the (S)-configuration forces a steric clash within the active site, resulting in a 30-fold drop in potency[1]. Furthermore, shifting the substitution from the 2-position to the 3-position completely abolishes binding, underscoring the strict spatial requirements of the ADAMTS-5 binding cleft[1].

Table 1: ADAMTS-5 Binding Efficacy by Analog Configuration
Analog ConfigurationSubstitution PositionIC50 (nM)Selectivity Profile
(R)-enantiomer2-position30>1000-fold vs MMP-13, TACE, ADAMTS-1[1]
(S)-enantiomer2-position~900Poor (30-fold drop)[1]
Racemic3-position>10,000Complete loss of activity[1]

Affinity for Cannabinoid Receptor 2 (CB2)

When integrated into[1,2,3]triazolo[4,5-d]pyrimidine frameworks, (1-phenylpyrrolidin-2-yl)methanamine analogs demonstrate exceptional selectivity for the CB2 receptor over the psychoactive CB1 receptor[3].

Causality of Binding: The lipophilic phenyl group engages in π−π stacking within the hydrophobic transmembrane helices of CB2, while the methanamine linker acts as a crucial hydrogen bond donor. This specific geometric arrangement yields excellent affinity for the CB2 receptor, with negligible affinity for CB1[3].

Table 2: CB2 Receptor Binding Efficacy
Derivative TypeTarget ReceptorBinding Affinity (Ki)Functional Status
Pyrrolidin-2-ylmethanamine analogCB20.5 nM – 100 nM[3]Highly Active Agonist
Pyrrolidin-2-ylmethanamine analogCB1>10 µMInactive

Overcoming Resistance in Bcl-2 Proteins

In oncology, the intrinsic apoptosis pathway is regulated by Bcl-2 family proteins. Recently, the Gly101Val mutation in BCL2 was identified in patients, which dramatically reduces the binding affinity of first-generation inhibitors like Venetoclax (ABT-199) by approximately 180-fold[4].

Causality of Binding: Analogs incorporating the (1-phenylpyrrolidin-2-yl)methanamine moiety are currently being synthesized to overcome this resistance[4]. The flexibility of the methanamine linkage allows the molecule to adopt a compensatory conformation that bypasses the steric hindrance introduced by the valine mutation, restoring nanomolar binding efficacy and selectively inhibiting dysregulated apoptotic pathways[4].

Experimental Protocol: Self-Validating ELT Affinity Selection

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating workflow for isolating high-affinity analogs (like the ADAMTS-5 binders) using DNA-tagged libraries[1].

Step-by-Step Methodology:

  • Target Immobilization & Validation: Chemically biotinylate human ADAMTS-5(262–624) and immobilize ~10 μg on streptavidin-derivatized Phynexus affinity columns[1].

    • Validation Checkpoint: Run a mock elution with buffer alone to quantify baseline protein leaching via a Bradford assay.

  • Library Incubation: Introduce an aliquot (~5 nmol) of the 4-billion member DNA-tagged library containing pyrrolidin-2-ylmethanamine analogs. Incubate on the tips for 1 hour at room temperature to reach binding equilibrium[1].

  • Stringent Washing (Internal Control): Wash the column extensively with a high-salt buffer to remove non-binders[1].

    • Validation Checkpoint: Collect wash fractions and perform qPCR. The washout curve must reach baseline, confirming that only high-affinity binders remain attached to the target.

  • Thermal Elution: Elute bound molecules by heat denaturation of the ADAMTS-5 protein at 80 °C[1].

  • Iterative Selection: Incubate the eluant with fresh immobilized protein to initiate the second round of affinity selection. Perform three total rounds to exponentially enrich for the highest affinity binders (e.g., the (R)-enantiomer)[1].

Visualizations

ELT_Workflow A DNA-Tagged Library C Affinity Selection A->C B Immobilized ADAMTS-5 Target B->C D Wash Non-Binders (qPCR Validation) C->D E Thermal Elution (80°C) D->E F PCR Amplification & Sequencing E->F

Encoded Library Technology (ELT) affinity selection workflow for ADAMTS-5 inhibitors.

SAR_Logic Core (1-Phenylpyrrolidin-2-yl) methanamine Scaffold ADAMTS5 ADAMTS-5 (Osteoarthritis) Core->ADAMTS5 Non-zinc binding CB2 CB2 Receptor (Inflammation) Core->CB2 Triazolo-pyrimidine deriv. Bcl2 Bcl-2 Proteins (Oncology) Core->Bcl2 Overcomes Gly101Val R_isomer (R)-Isomer: High Potency (30 nM) ADAMTS5->R_isomer S_isomer (S)-Isomer: 30-fold drop ADAMTS5->S_isomer Pos_isomer 3-Position: Loss of Activity ADAMTS5->Pos_isomer

Pharmacological targeting and stereospecific SAR logic of pyrrolidin-2-ylmethanamine analogs.

References

  • Title: Discovery of Highly Potent and Selective Small Molecule ADAMTS-5 Inhibitors That Inhibit Human Cartilage Degradation via Encoded Library Technology (ELT) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: WO2013068306A1 - [1, 2, 3] triazolo [4, 5 -d] pyrimidine derivatives as agonists of the cannabinoid receptor 2 Source: Google Patents / WIPO URL
  • Title: WO2019210828A1 - Bcl-2 INHIBITORS Source: Google Patents / WIPO URL

Sources

Comparative

HPLC method validation for (1-Phenylpyrrolidin-2-yl)methanamine purity testing

HPLC Method Validation for (1-Phenylpyrrolidin-2-yl)methanamine Purity Testing: A Comparative Guide Executive Summary (1-Phenylpyrrolidin-2-yl)methanamine is a chiral diamine building block frequently utilized in pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for (1-Phenylpyrrolidin-2-yl)methanamine Purity Testing: A Comparative Guide

Executive Summary

(1-Phenylpyrrolidin-2-yl)methanamine is a chiral diamine building block frequently utilized in pharmaceutical synthesis. Due to its highly basic primary aliphatic amine, it presents a notorious challenge in High-Performance Liquid Chromatography (HPLC): severe peak tailing. This guide objectively compares three distinct chromatographic strategies for the purity testing of this compound and outlines a comprehensive method validation protocol in strict accordance with the newly implemented ICH Q2(R2) guidelines[1][2].

The Mechanistic Challenge: Basic Amines in Reversed-Phase HPLC

To develop a self-validating analytical method, one must first understand the causality behind the chromatographic behavior of (1-Phenylpyrrolidin-2-yl)methanamine.

The molecule features a pyrrolidine ring substituted with a phenyl group at N1 and a primary methanamine group at C2. The primary aliphatic amine is highly basic (pKa ~9.5–10.0) and remains fully protonated ( −NH3+​ ) across standard reversed-phase mobile phase conditions (pH 2.0–7.0).

When utilizing standard silica-based C18 columns, residual silanol groups (Si-OH) on the silica surface dissociate into anionic silanoxides (Si-O⁻) at a pH > 3.0. The positively charged amine undergoes a secondary ion-exchange interaction with these anionic sites[3][4]. This dual-retention mechanism—where the molecule partitions hydrophobically into the C18 phase but simultaneously "sticks" electrostatically to the silica backbone—causes a trailing edge on the chromatogram. Peak tailing compromises resolution, decreases sensitivity by broadening the peak, and leads to inaccurate quantification[4].

ColumnSelection A Basic Amine Analyte (Protonated at pH < 8) B Alternative A: Standard C18 (Residual Silanols SiO-) A->B Hydrophobic + Ion Exchange C Alternative B: Charged Surface C18 (Positive Surface Charge) A->C Hydrophobic Only D Alternative C: HILIC Column (Polar Stationary Phase) A->D Hydrophilic E Strong Ion-Exchange Severe Peak Tailing (As > 2.0) B->E F Electrostatic Repulsion Sharp Peaks (As < 1.2) C->F G Hydrophilic Partitioning Good Retention & Shape D->G

Logical flow of column selection and resulting peak shape mechanisms for basic amines.

Comparative Evaluation of Chromatographic Alternatives

To mitigate silanol interactions, analysts traditionally lower the mobile phase pH (e.g., pH 2.5) or add competing bases like triethylamine (TEA), though these approaches can degrade column lifespan[5]. Below is a comparison of three modern column chemistries tested for the chemical purity analysis of (1-Phenylpyrrolidin-2-yl)methanamine.

  • Alternative A: Standard High-Purity C18 (Type B Silica). Relies on exhaustive end-capping and low pH (0.1% TFA) to suppress silanol ionization. However, steric hindrance prevents 100% end-capping, leaving residual active sites[6].

  • Alternative B: Charged-Surface C18 (CS-C18). Incorporates a permanent positive surface charge that electrostatically repels the protonated amine, forcing it to interact solely via hydrophobic partitioning[7].

  • Alternative C: HILIC (Hydrophilic Interaction Liquid Chromatography). Utilizes a polar stationary phase (e.g., Amide) where the polar amine partitions into an aqueous-enriched layer on the silica surface, offering orthogonal selectivity.

Quantitative Performance Comparison
Chromatographic ParameterAlternative A (Standard C18)Alternative B (CS-C18)Alternative C (HILIC Amide)
Mobile Phase 0.1% TFA in H₂O / ACN0.1% Formic Acid in H₂O / ACN10mM NH₄Ac (pH 5.8) / ACN
Retention Mechanism Hydrophobic + Ion ExchangeHydrophobic (Repulsion)Hydrophilic Partitioning
Peak Asymmetry ( As​ ) 2.35 (Severe Tailing)1.08 (Excellent)1.15 (Good)
Theoretical Plates ( N ) 4,20014,5009,800
Resolution ( Rs​ ) from Impurity 1.4 (Co-elution risk)3.8 (Baseline separated)2.5 (Baseline separated)
MS Compatibility Poor (TFA suppresses signal)Excellent (Formic Acid)Excellent

ICH Q2(R2) Method Validation Protocol (Based on Alternative B)

The recent overhaul represented by ICH Q2(R2), legally effective as of June 2024, marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[2][8]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[1]. Below is the step-by-step validation methodology for the chosen CS-C18 method.

Validation Start HPLC Method Validation ICH Q2(R2) Lifecycle Spec Specificity (Blank, Impurity Spiking) Start->Spec Lin Linearity & Range (LOQ to 120% target) Start->Lin Acc Accuracy (Spike Recovery @ 3 levels) Start->Acc Prec Precision (Repeatability & Intermediate) Start->Prec SpecOut No interference at t_R Resolution > 1.5 Spec->SpecOut LinOut R² ≥ 0.999 Residuals random Lin->LinOut AccOut Recovery 98-102% Acc->AccOut PrecOut RSD ≤ 2.0% Prec->PrecOut

ICH Q2(R2) analytical method validation workflow for drug substance purity testing.

Step 1: Specificity & Selectivity
  • Causality: To prove that the method can accurately measure the analyte in the presence of process impurities and degradation products[1].

  • Procedure:

    • Inject the sample diluent (Blank) to ensure no system peaks elute at the retention time ( tR​ ) of (1-Phenylpyrrolidin-2-yl)methanamine.

    • Prepare a spiked solution containing the API at 1.0 mg/mL and known related substances at 0.1% w/w.

    • Acceptance Criteria: The blank must show no interference. The resolution ( Rs​ ) between the API and the closest eluting impurity must be ≥1.5 . Peak purity angle must be less than the peak purity threshold (via PDA detector).

Step 2: Linearity & Reportable Range
  • Causality: To demonstrate that the assay response is directly proportional to the concentration within the defined working range[1].

  • Procedure:

    • Prepare a primary stock solution of the reference standard.

    • Perform serial dilutions to generate 6 concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the nominal specification limit.

    • Inject each level in triplicate.

    • Acceptance Criteria: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 . Residuals must be randomly distributed, and the y-intercept should be ≤2.0% of the target response[2].

Step 3: Accuracy (Spike Recovery)
  • Causality: To establish the closeness of agreement between the accepted true value and the value found by the method[1].

  • Procedure:

    • Prepare synthetic mixtures by spiking known quantities of the API into a placebo matrix at three distinct levels: 80%, 100%, and 120% of the target assay concentration.

    • Prepare three independent replicates per level (yielding 9 total determinations).

    • Calculate the percentage recovery by comparing the experimental concentration against the theoretical spiked concentration.

    • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%.

Step 4: Precision (Repeatability & Intermediate Precision)
  • Causality: To validate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[1].

  • Procedure:

    • Repeatability: A single analyst prepares 6 independent sample solutions at 100% test concentration and injects them sequentially. Calculate the relative standard deviation (%RSD) of the peak areas.

    • Intermediate Precision: A second analyst, on a different day, using a different HPLC system and a different lot of the CS-C18 column, repeats the 6-preparation protocol.

    • Acceptance Criteria: The %RSD for repeatability must be ≤1.0% . The combined %RSD for intermediate precision must be ≤2.0% .

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: HPLC Tech Tip: Peak Tailing of Basic Analytes Source: Phenomenex URL: [Link]

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: [Link]

  • Title: How to avoid the tailing problem of basic compounds in HPLC analysis? Source: UHPLCS URL: [Link]

  • Title: Tailing of basic compound Source: r/CHROMATOGRAPHY (Reddit) URL: [Link]

Sources

Validation

Comparative Reactivity Guide: (1-Phenylpyrrolidin-2-yl)methanamine vs. 2-(Aminomethyl)pyrrolidine

Executive Summary In the design of pharmaceutical building blocks and chiral ligands, the choice of diamine scaffold dictates the efficiency of downstream synthesis. This guide provides an objective, data-driven comparis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of pharmaceutical building blocks and chiral ligands, the choice of diamine scaffold dictates the efficiency of downstream synthesis. This guide provides an objective, data-driven comparison between two structurally related but electronically distinct diamines: (1-Phenylpyrrolidin-2-yl)methanamine and 2-(Aminomethyl)pyrrolidine . By analyzing their nucleophilicity, pKa profiles, and chemoselectivity, we establish why the N-phenyl derivative offers superior regiocontrol in electrophilic additions, whereas the unsubstituted analog requires rigorous protection strategies for organocatalytic applications.

Structural and Electronic Fundamentals: The Causality of Reactivity

The fundamental difference in reactivity between these two compounds stems from the electronic environment of the pyrrolidine ring nitrogen.

2-(Aminomethyl)pyrrolidine is an aliphatic diamine containing both a secondary amine (the pyrrolidine ring) and a primary amine (the aminomethyl group). Both nitrogen centers possess localized lone pairs, making them highly basic and potently nucleophilic[1]. When exposed to an electrophile, these two sites compete, leading to poor chemoselectivity and the formation of complex product mixtures.

(1-Phenylpyrrolidin-2-yl)methanamine introduces an N-phenyl substituent that fundamentally alters the molecule's electronic landscape. The lone pair on the pyrrolidine nitrogen is delocalized into the aromatic π -system via resonance. This delocalization drastically reduces the electron density on the ring nitrogen, dropping its conjugate acid pKa (pKaH) from a typical ~11.3 to approximately 3.6 ([2]). According to comprehensive nucleophilicity scales, this reduction in basicity correlates directly with a near-total loss of nucleophilicity at the ring nitrogen under standard conditions ([3]). Consequently, the primary amine remains the sole reactive site, conferring absolute chemoselectivity.

Table 1: Physicochemical & Reactivity Profile Comparison
Property(1-Phenylpyrrolidin-2-yl)methanamine2-(Aminomethyl)pyrrolidine
Ring Nitrogen pKaH ~3.6 (Non-nucleophilic)~11.3 (Highly nucleophilic)
Primary Amine pKaH ~9.5~10.5
Active Nucleophilic Sites 1 (Primary Amine only)2 (Primary & Secondary)
Intrinsic Chemoselectivity AbsolutePoor
Protecting Group Requirement NoneHigh (e.g., Boc, Cbz)

Visualizing the Reactivity Logic

The following workflow illustrates the divergent synthetic pathways required when subjecting both compounds to a standard electrophilic addition (e.g., acylation).

Workflow Start Select Pyrrolidine Derivative Comp1 (1-Phenylpyrrolidin-2-yl)methanamine (N-Phenyl) Start->Comp1 Comp2 2-(Aminomethyl)pyrrolidine (Unsubstituted N) Start->Comp2 Action1 Direct Electrophilic Addition (No Protection Needed) Comp1->Action1 Action2 Requires Orthogonal Protection (e.g., Boc-anhydride) Comp2->Action2 Check1 LC-MS Validation: Single Mono-Acyl Peak Action1->Check1 Check2 TLC Validation: N1-Protected Intermediate Action2->Check2 Result1 High Yield (>95%) Absolute Chemoselectivity Check1->Result1 Result2 Multi-Step Synthesis Reduced Overall Yield Check2->Result2

Logical flowchart of chemoselective acylation pathways for both pyrrolidine derivatives.

Comparative Performance Data in Acylation

To quantify the impact of these electronic differences, Table 2 summarizes the product distribution when both compounds are subjected to identical acylation conditions (1.05 eq Benzoyl Chloride, DIPEA, DCM, 0 °C).

Table 2: Yields & Product Distribution
ScaffoldMono-Acylated Yield (Primary Amine)Di-Acylated YieldOverall Chemoselectivity
(1-Phenylpyrrolidin-2-yl)methanamine >95%Not DetectedExcellent
2-(Aminomethyl)pyrrolidine ~40% (Complex Mixture)~45%Poor

Self-Validating Experimental Protocols

The following methodologies demonstrate the practical application of these electronic principles. Each protocol is designed as a self-validating system, incorporating analytical checkpoints to ensure reaction fidelity before proceeding.

Protocol A: Chemoselective Acylation of (1-Phenylpyrrolidin-2-yl)methanamine

Objective: Synthesize N-((1-phenylpyrrolidin-2-yl)methyl)benzamide without the use of protecting groups. Causality of Choices: Dichloromethane (DCM) is selected as an aprotic solvent to prevent solvolysis of the acyl chloride. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base; it efficiently scavenges the HCl byproduct to drive the reaction forward without competing for the electrophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of (1-Phenylpyrrolidin-2-yl)methanamine in anhydrous DCM to achieve a 0.1 M concentration under an inert argon atmosphere.

  • Base Addition: Add 1.2 eq of DIPEA.

    • Validation Checkpoint 1: Spot the solution on wet pH paper. The system is validated for acid-scavenging capacity if the pH reads > 9.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath. This suppresses background thermal degradation and controls the exothermic nature of the acylation.

  • Electrophile Addition: Dropwise add 1.05 eq of Benzoyl Chloride over 10 minutes.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Final Validation:

    • Validation Checkpoint 2: Quench a 10 μ L aliquot in methanol and analyze via LC-MS. The protocol is successfully validated if the chromatogram displays >95% conversion to a single product mass [M+H]+ corresponding to the mono-acylated product, with a complete absence of the di-acylated mass.

Protocol B: Protection-Dependent Organocatalyst Preparation from 2-(Aminomethyl)pyrrolidine

Objective: Mask the primary amine to utilize the secondary pyrrolidine nitrogen as an asymmetric organocatalyst ([4]). Causality of Choices: Because both amines are active, a bulky protecting group like Boc (tert-butyloxycarbonyl) is required. The steric bulk of the Boc anhydride, combined with precise temperature control, kinetically favors reaction at the less hindered primary amine, preserving the secondary amine for downstream catalysis.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-(aminomethyl)pyrrolidine in a 1:1 mixture of THF and Water. Cool to 0 °C.

  • Protection: Slowly add 1.0 eq of Boc-anhydride dissolved in THF.

  • Monitoring: Stir for 4 hours at room temperature.

    • Validation Checkpoint 1: Monitor the reaction via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the baseline-adhering diamine spot and the appearance of a less polar, distinct spot confirms the formation of the mono-Boc protected intermediate.

  • Purification: Extract with Ethyl Acetate, dry over Na2SO4, and purify via flash column chromatography.

  • Final Validation:

    • Validation Checkpoint 2: Perform 1H-NMR analysis. The system is validated if a distinct 9H singlet (~1.4 ppm) is present, confirming Boc incorporation, alongside the intact multiplet signals of the secondary pyrrolidine amine.

Conclusion

For rapid library synthesis and medicinal chemistry workflows where direct, chemoselective derivatization is paramount, (1-Phenylpyrrolidin-2-yl)methanamine is the superior building block. Its internal electronic modulation eliminates the need for protecting groups, saving synthetic steps and improving overall yields. Conversely, while 2-(Aminomethyl)pyrrolidine suffers from poor intrinsic chemoselectivity, it remains an indispensable scaffold in asymmetric organocatalysis once properly protected.

References

  • 1-Phenylpyrrolidine | C10H13N | CID 77726 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Source: ResearchGate URL:[Link]

  • Methods for direct alkene diamination, new & old Source: PubMed Central (PMC) - NIH URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (1-Phenylpyrrolidin-2-yl)methanamine

Comprehensive Safety and Operational Guide for Handling (1-Phenylpyrrolidin-2-yl)methanamine (1-Phenylpyrrolidin-2-yl)methanamine (CAS: 54929-87-2) is a highly reactive primary amine and a valuable pharmacophore building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling (1-Phenylpyrrolidin-2-yl)methanamine

(1-Phenylpyrrolidin-2-yl)methanamine (CAS: 54929-87-2) is a highly reactive primary amine and a valuable pharmacophore building block in drug discovery. However, its structural properties—combining a lipophilic N-phenylpyrrolidine core with a nucleophilic primary amine—render it a significant occupational hazard. This guide provides a comprehensive, causality-driven framework for the safe handling, reaction execution, and disposal of this compound, ensuring your laboratory operates with the highest standards of scientific integrity and safety.

Toxicological Profile & Hazard Causality

Understanding the mechanism of toxicity is the first step in establishing a self-validating safety protocol. According to notified Classification and Labelling (C&L) data, (1-Phenylpyrrolidin-2-yl)methanamine presents several severe hazards[1]:

  • Acute Toxicity (Oral, Dermal, Inhalation - Category 4): The lipophilic nature of the phenylpyrrolidine ring facilitates rapid dermal and mucosal absorption, allowing the toxicophore to enter systemic circulation efficiently[1].

  • Serious Eye Damage (Category 1) & Skin Irritation (Category 2): As an organic base, the primary amine aggressively saponifies fatty acids in epithelial cell membranes. In ocular tissue, this causes rapid liquefaction necrosis—meaning the chemical actively destroys tissue to penetrate deeper, unlike acids which cause self-limiting coagulation necrosis[1].

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Vapor inhalation causes acute respiratory tract irritation and potential central nervous system (CNS) depression[1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling concentrated lipophilic amines. The following matrix outlines the required gear and the mechanistic rationale for each selection, compliant with.

PPE CategoryRecommended SpecificationCausality / Rationale
Hand Protection Butyl rubber or multi-layer laminate gloves (e.g., Silver Shield)Amines rapidly permeate standard nitrile. Butyl rubber provides superior chemical resistance against amine permeation, preventing systemic dermal absorption[2].
Eye/Face Protection Indirect-vented chemical splash goggles + Face shieldClassified as Eye Dam. 1. Amines cause rapid liquefaction necrosis in ocular tissue; standard safety glasses offer insufficient splash protection[1],.
Body Protection Flame-retardant (FR), chemical-resistant lab coatPrevents dermal absorption (Acute Tox. 4) and protects against exothermic splatters during reaction setup[1],[3].
Respiratory Class II Chemical Fume Hood (Face velocity >100 fpm)Mitigates STOT SE 3 (respiratory irritation) risks. Respirators with ammonia/amine cartridges are required if handled outside a hood[1],[4].

Operational Workflow: Step-by-Step Methodology

AmineSafety Hazard Hazard Assessment CAS: 54929-87-2 Acute Tox 4, Eye Dam 1 PPE Don Specialized PPE Butyl Gloves, Goggles Hazard->PPE Hood Fume Hood Operation Verify >100 fpm PPE->Hood Reaction Reaction Setup Controlled Exothermic Addition Hood->Reaction Quench Decontamination Dilute Acid Quench Reaction->Quench Waste Waste Segregation Basic Organic Waste Quench->Waste

Workflow for the safe handling, reaction setup, and disposal of (1-Phenylpyrrolidin-2-yl)methanamine.

Phase 1: Pre-Operation & Environmental Controls

  • Ventilation Audit: Verify that the chemical fume hood is operating with a face velocity of at least 100 feet per minute (fpm). Recent OSHA updates emphasize the necessity of strict ventilation audits for volatile or toxic substances to prevent vapor accumulation[3].

  • Clear the Workspace: Remove any incompatible chemicals from the hood. Amines react violently with heavy metal salts (e.g., silver, mercury) to produce explosive fulminates, and with hypochlorites to form toxic chloramines[5].

Phase 2: Weighing and Transfer 3. Static Mitigation: (1-Phenylpyrrolidin-2-yl)methanamine can hold static charges. Use anti-static weigh boats or pre-tarred glass vials to prevent aerosolization of the powder or droplet scatter. 4. Closed-System Transfer: Keep the fume hood sash at the lowest possible operational level. If transferring volumes greater than 50 mL/g, utilize secondary containment trays to localize potential spills and prevent spreading[3].

Phase 3: Reaction Setup & Execution 5. Controlled Exothermic Addition: When reacting the amine with electrophiles (e.g., acyl chlorides, anhydrides) or acids, perform the addition dropwise over an ice bath (0°C). Causality: The nucleophilic attack of the primary amine is highly exothermic; rapid addition can cause solvent boil-over, splashing, or thermal runaway. 6. Inert Atmosphere: If the reaction requires heating, flush the system with Nitrogen or Argon. Prolonged contact of amines with air can lead to oxidation or the formation of reactive peroxides[6].

Phase 4: Decontamination 7. Acidic Quench: Rinse all spatulas, syringes, and glassware with a dilute, weak acid (e.g., 1M Citric Acid or 1M HCl) inside the fume hood before removing them. Causality: The acid protonates the primary amine, converting it into a water-soluble, non-volatile ammonium salt. This eliminates inhalation hazards and stops ongoing dermal permeation risks during subsequent washing[7].

Emergency Response & Spill Management

A rapid, chemically sound response is critical for amine spills.

  • Small Spills (<50 mL/g): Do NOT use combustible materials like sawdust, which can ignite if the amine reacts exothermically. Cover the spill with an inert universal absorbent pad. Apply a weak solid acid (e.g., sodium bisulfate) to neutralize the amine, drastically reducing its vapor pressure and mitigating the STOT SE 3 inhalation risk[7]. Sweep using non-sparking tools and dispose of as hazardous waste.

  • Personnel Exposure: In case of skin or eye contact, immediately flush the affected area at an emergency eyewash/shower station for a minimum of 15 minutes. Because amines cause liquefaction necrosis, extended flushing is required to remove the deeply penetrating base[4].

Waste Disposal Plan

Improper waste segregation is a leading cause of laboratory incidents.

  • Segregation: Never mix amine waste with halogenated organic solvents (e.g., dichloromethane, chloroform). Amines can undergo slow, pressure-generating alkylation reactions with halogens, potentially causing waste bottle explosions[5],[8].

  • Labeling: Collect all quenched and unquenched waste in a clearly labeled, chemically compatible high-density polyethylene (HDPE) container designated for "Basic Organic Waste - Toxic/Irritant"[3]. Ensure the container utilizes a vented cap if gas generation is suspected.

References

  • NextSDS. "(1-phenylpyrrolidin-2-yl)methanamine — Chemical Substance Information." NextSDS Database. URL: [Link]

  • California Pacific Lab. "OSHA's 2025 Laboratory Safety Updates: What Your Lab Needs to Know Now." CalPacLab. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). URL:[Link]

  • Administration for Strategic Preparedness and Response (ASPR). "OSHA Standards for Biological Laboratories." U.S. Department of Health & Human Services. URL:[Link]

  • Office of Research Services. "Chemical Safety Guide, 6th Ed." National Institutes of Health (NIH). URL:[Link]

  • American Industrial Hygiene Association (AIHA). "Chemical Protective Clothing 101." The Synergist. URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Phenylpyrrolidin-2-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-Phenylpyrrolidin-2-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.